MRS2693 trisodium
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10IN2Na3O12P2 |
|---|---|
Molecular Weight |
596.00 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |
InChI Key |
QWGVSYFNEAILDQ-FCIXCQMASA-K |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS2693 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine diphosphate (UDP). Its high selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y6 receptor. This technical guide provides a comprehensive overview of the mechanism of action of MRS2693, detailing its interaction with the P2Y6 receptor and the subsequent downstream signaling cascades. This document includes a summary of its biological activity, detailed signaling pathways, and protocols for key experimental assays used to characterize its effects.
Core Mechanism of Action: Selective P2Y6 Receptor Agonism
MRS2693 acts as a selective agonist at the human P2Y6 receptor with an EC50 value of 0.015 μM.[1][2] It displays no significant activity at other P2Y receptor subtypes, making it a highly specific tool for studying P2Y6-mediated signaling.[1][2] The activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular events that are primarily mediated by the coupling to Gq/11 and Gα13 heterotrimeric G proteins. This dual G protein coupling leads to the activation of multiple downstream effector pathways, ultimately resulting in a range of cellular responses, including cytoprotection.
Gq/11-Mediated Signaling Pathway
The canonical signaling pathway activated by MRS2693 upon binding to the P2Y6 receptor involves the Gq/11 protein. This pathway can be summarized as follows:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates phospholipase C-β (PLCβ).
-
Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
This Gq-mediated pathway is central to many of the physiological responses elicited by P2Y6 receptor activation.
Downstream Effectors: ERK1/2 and NF-κB
The activation of the Gq/PLC/Ca2+ pathway by MRS2693 leads to the modulation of key downstream signaling molecules, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Nuclear Factor-kappa B (NF-κB).
-
ERK1/2 Activation: MRS2693 treatment leads to the phosphorylation and activation of ERK1/2. This is a crucial event in the signaling cascade that contributes to the observed cytoprotective effects. The activation of ERK1/2 is a common downstream consequence of GPCR-mediated PKC activation.
-
NF-κB Inhibition: Conversely, MRS2693 has been shown to reduce the activation of NF-κB. NF-κB is a key transcription factor involved in inflammatory responses and apoptosis. By inhibiting its activation, MRS2693 can exert anti-inflammatory and anti-apoptotic effects.
The interplay between the activation of the pro-survival ERK1/2 pathway and the inhibition of the pro-inflammatory NF-κB pathway is a cornerstone of the cytoprotective mechanism of MRS2693.
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 0.015 µM | Human | P2Y6 Receptor Activation | [1][2] |
| Binding Affinity (Kd/Ki) | Data not available | - | - | - |
| Bmax | Data not available | - | - | - |
| ERK1/2 Phosphorylation | Data not available | - | - | - |
| NF-κB Inhibition | Data not available | - | - | - |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of MRS2693 via the P2Y6 receptor.
Caption: General experimental workflow for studying MRS2693 effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of MRS2693.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following P2Y6 receptor activation by MRS2693.
Materials:
-
P2Y6 receptor-expressing cells (e.g., 1321N1 astrocytoma cells)
-
Black, clear-bottom 96-well plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed P2Y6-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Assay:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em of 485/520 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of MRS2693 at various concentrations into the wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of MRS2693 and plot a dose-response curve to determine the EC50.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the increase in phosphorylated ERK1/2, indicating its activation, in response to MRS2693.
Materials:
-
P2Y6 receptor-expressing cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of MRS2693 for a specified time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to MRS2693.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
White, opaque 96-well plates
-
This compound
-
An NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if applicable):
-
Seed cells in white, opaque 96-well plates.
-
If not using a stable cell line, transfect the cells with an NF-κB luciferase reporter plasmid.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of MRS2693 for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB transcriptional activity.
-
-
Cell Lysis: After the stimulation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the NF-κB transcriptional activity. Calculate the percentage of inhibition of NF-κB activity by MRS2693 relative to the stimulated control.
Conclusion
This compound is a highly selective and potent agonist of the P2Y6 receptor. Its mechanism of action is centered on the activation of Gq/11-mediated signaling, leading to increased intracellular calcium and the subsequent activation of the pro-survival ERK1/2 pathway and inhibition of the pro-inflammatory NF-κB pathway. These characteristics make MRS2693 an invaluable tool for research into the diverse biological roles of the P2Y6 receptor and a potential starting point for the development of therapeutics targeting this receptor for conditions involving inflammation and tissue injury. Further quantitative studies are warranted to fully delineate its pharmacological profile.
References
MRS2693 Trisodium: A Technical Guide for Researchers
An In-depth Overview of the Selective P2Y6 Receptor Agonist
Abstract
MRS2693 trisodium is a potent and selective agonist for the P2Y6 purinergic receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and key biological effects. The guide also includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows to facilitate its application in research settings.
Introduction
This compound, chemically known as 5-Iodouridine-5'-O-diphosphate trisodium salt, is a synthetic analog of uridine diphosphate (UDP). It has emerged as a valuable pharmacological tool for investigating the roles of the P2Y6 receptor. The P2Y6 receptor is activated by UDP and plays a significant role in inflammatory responses, cell migration, and tissue repair. The selectivity of this compound for the P2Y6 receptor makes it a preferred compound for elucidating the specific functions of this receptor subtype, distinguishing its effects from those mediated by other P2Y receptors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt |
| Alternative Names | 5-Iodo-UDP trisodium salt |
| Molecular Formula | C9H10IN2Na3O12P2 |
| Molecular Weight | 596.0 g/mol |
| CAS Number | 1448858-83-0 |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Biological Activity and Quantitative Data
This compound is a high-affinity agonist of the human P2Y6 receptor with an EC50 value of 0.015 µM[1][2]. It exhibits high selectivity for the P2Y6 receptor with no significant activity at other P2Y receptor subtypes[2].
Potency and Selectivity
| Receptor Subtype | Agonist Activity (EC50 in µM) | Reference |
| Human P2Y6 | 0.015 | [1][2] |
| Other P2Y Subtypes | No reported activity | [2] |
In Vivo Efficacy: Ischemia-Reperfusion Injury Model
In a murine model of hindlimb skeletal muscle ischemia-reperfusion injury, MRS2693 has demonstrated a significant cytoprotective effect[2]. Administration of the compound has been shown to reduce the extent of tissue damage following reperfusion.
Mechanism of Action and Signaling Pathways
Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to Gq/11 and G12/13 G proteins.
Gq/11 Signaling Pathway
Upon agonist binding, the Gq/11 pathway is activated, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses. This pathway is also linked to the activation of the ERK1/2 signaling cascade, which can have anti-inflammatory effects through the inhibition of NF-κB activity.
G12/13 Signaling Pathway
The coupling of the P2Y6 receptor to G12/13 proteins activates the Rho family of small GTPases, including RhoA. This leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is a key regulator of the actin cytoskeleton, influencing cellular processes such as cell shape, adhesion, and migration.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of the P2Y6 receptor by MRS2693.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed the P2Y6 receptor-expressing cells into the 96-well plates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 1 hour in the dark.
-
Cell Washing: After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the desired concentration of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of MRS2693 and plot a dose-response curve to determine the EC50 value.
In Vivo Hindlimb Ischemia-Reperfusion Injury Model
This model is used to evaluate the protective effects of MRS2693 against tissue damage induced by ischemia and reperfusion.
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Tourniquet
-
This compound solution for injection
-
Triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer.
-
Ischemia Induction: Apply a tourniquet tightly around the upper thigh of one hindlimb to induce ischemia. Maintain the ischemia for a defined period (e.g., 1-2 hours).
-
Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a specific time point before or during reperfusion.
-
Reperfusion: After the ischemic period, remove the tourniquet to allow blood flow to return to the limb (reperfusion).
-
Tissue Harvesting and Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the mice and harvest the skeletal muscle from the affected hindlimb.
-
Infarct Size Measurement: Slice the muscle tissue and incubate with TTC stain. TTC stains viable tissue red, while the infarcted (necrotic) tissue remains pale.
-
Quantification: Capture images of the stained muscle slices and use image analysis software to quantify the area of infarction relative to the total area at risk.
Conclusion
This compound is a highly selective and potent agonist of the P2Y6 receptor. Its utility as a research tool is well-established for investigating the diverse biological roles of this receptor. This technical guide provides essential information for researchers to effectively utilize this compound in their studies, from understanding its fundamental properties and signaling mechanisms to applying it in relevant experimental models. The detailed protocols and pathway diagrams serve as a practical resource for designing and executing experiments aimed at further elucidating the therapeutic potential of targeting the P2Y6 receptor.
References
An In-depth Technical Guide to MRS2693 Trisodium: A Selective P2Y6 Agonist
Introduction
MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine 5'-diphosphate (UDP).[1] As a stable analog of UDP, MRS2693, also known as 5-Iodo-UDP trisodium salt, has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2Y6 receptor. Its high selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways, which are implicated in a range of cellular processes including inflammation, apoptosis, and cell migration.[1][2][3] This guide provides a comprehensive overview of MRS2693, its pharmacological properties, mechanism of action, and key experimental applications for researchers and drug development professionals.
Physicochemical and Pharmacological Properties
MRS2693 is a highly purified salt, typically supplied as a solid or pre-dissolved in water.[4] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt | |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ | [4] |
| Molecular Weight | 596.0 g/mol | [4] |
| CAS Number | 1448858-83-0 | [4] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C | [4] |
Table 2: Pharmacological Profile of MRS2693
| Parameter | Value | Details | References |
| Target | P2Y6 Receptor | A UDP-sensitive GPCR | [2] |
| Activity | Full Agonist | Activates the P2Y6 receptor | [5] |
| Potency (EC₅₀) | 15 nM (0.015 µM) | At the human P2Y6 receptor | [2][5] |
| Selectivity | High | Displays no activity at other P2Y receptor subtypes |
Mechanism of Action and Signaling Pathways
The P2Y6 receptor is a member of the P2Y family of purinergic receptors that primarily couple to Gq/11 and G12/13 heterotrimeric G proteins.[1][3][6] Activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular signaling events.
-
Gαq Pathway : This is the canonical signaling pathway for the P2Y6 receptor. Binding of MRS2693 induces a conformational change, activating Gαq. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).[1][6]
-
Gα13 Pathway : The P2Y6 receptor has also been shown to couple to Gα13.[6][7] This activation leads to the stimulation of the RhoA/Rho-associated kinase (ROCK) pathway, which is a critical regulator of the actin cytoskeleton, cell adhesion, and motility.[6][7]
-
Downstream Effects : The activation of these primary pathways by MRS2693 leads to various cellular responses, including the activation of the ERK1/2 pathway, modulation of NF-κB activity, and regulation of apoptosis and cell migration.[2][3][6][8]
Below is a diagram illustrating the primary signaling cascades initiated by MRS2693.
Key Experimental Protocols
MRS2693 is frequently used in a variety of in vitro and in vivo assays to probe P2Y6 function. Below are representative methodologies for common experiments.
Intracellular Calcium Mobilization Assay
This assay is fundamental for confirming the functional activity of MRS2693 on the P2Y6 receptor by measuring the hallmark Gq-mediated increase in intracellular calcium.
Objective: To measure the dose-dependent increase in intracellular calcium ([Ca²⁺]i) in P2Y6-expressing cells following stimulation with MRS2693.
Materials:
-
P2Y6-expressing cells (e.g., human 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in water).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader or microscope.
Methodology:
-
Cell Plating: Seed P2Y6-expressing cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Wash cells with Assay Buffer. Incubate cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with Assay Buffer to remove extracellular dye. Add 100 µL of Assay Buffer to each well.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-2 minutes.
-
Compound Addition: Prepare serial dilutions of MRS2693 in Assay Buffer. Add the agonist solutions to the wells.
-
Signal Detection: Immediately begin measuring fluorescence intensity for 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.
-
Data Analysis: The change in fluorescence intensity or ratio reflects the change in [Ca²⁺]i. Plot the peak response against the logarithm of the MRS2693 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of P2Y6 activation by MRS2693 on cell motility.
Objective: To determine if MRS2693 stimulation promotes the migration of cells such as A549 or Caco-2.[6]
Materials:
-
A549 or other suitable cells.
-
Culture plates or inserts for creating a cell-free gap.
-
This compound.
-
Cell culture medium.
-
Microscope with imaging capabilities.
Methodology:
-
Create Monolayer: Grow cells to full confluency in a culture plate.
-
Create Wound: Create a cell-free gap ("wound") in the monolayer using a sterile pipette tip or a culture insert.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing MRS2693 at the desired concentration or a vehicle control.
-
Imaging: Place the plate in an incubator with a live-cell imaging system. Acquire images of the wound at time zero and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the cell-free gap at each time point for both treated and control wells. Calculate the rate of wound closure as a measure of cell migration.
Research Applications
The selectivity of MRS2693 makes it a powerful tool for investigating the diverse functions of the P2Y6 receptor.
-
Ischemia/Reperfusion Injury: Studies have shown that MRS2693 exerts a cytoprotective effect in animal models of skeletal muscle ischemia/reperfusion injury, suggesting a role for P2Y6 activation in tissue protection.[2]
-
Cancer Biology: P2Y6 receptor activation by MRS2693 has been found to protect colon cancer cells (HT-29) from apoptosis, a process mediated by the stabilization of the X-linked inhibitor of apoptosis protein (XIAP).[3] It also promotes the migration of lung and colorectal cancer cells, implicating P2Y6 in metastasis.[6]
-
Inflammation and Immunity: The P2Y6 receptor is expressed on immune cells and is involved in inflammatory responses. MRS2693 is used to study these processes, such as nucleotide-mediated signaling in macrophages.
Conclusion
This compound is a cornerstone pharmacological agent for the study of purinergic signaling. Its high potency and selectivity for the P2Y6 receptor enable precise dissection of complex signaling pathways. The data and protocols presented in this guide underscore its utility in diverse research fields, from fundamental cell biology to translational studies in inflammation, oncology, and tissue injury. As research into the therapeutic potential of targeting the P2Y6 receptor continues, MRS2693 will remain an essential tool for drug development professionals and academic researchers alike.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reviewing the role of P2Y receptors in specific gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
P2Y6 Receptor Activation by MRS2693 Trisodium: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the activation of the P2Y6 purinergic receptor by the selective agonist, MRS2693 trisodium. It includes quantitative data on the agonist's potency and selectivity, detailed descriptions of the primary signaling cascades initiated by receptor activation, and standardized protocols for key in vitro experiments. The information is intended to serve as a practical guide for researchers investigating the physiological and pathophysiological roles of the P2Y6 receptor.
This compound: Properties and Potency
MRS2693 is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) endogenously activated by uridine diphosphate (UDP).[1][2][3] Its high selectivity makes it an invaluable tool for elucidating the specific functions of the P2Y6 receptor without confounding off-target effects at other P2Y subtypes.[1][4][5]
Chemical Properties
The key chemical identifiers and properties for this compound salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ | [6] |
| Molecular Weight | 596.0 g/mol | [1][6] |
| CAS Number | 1448858-83-0 | [5][6] |
| Synonyms | 5-Iodo-UDP trisodium salt | [4] |
Pharmacological Profile
MRS2693 demonstrates high potency at the human P2Y6 receptor with negligible activity at other P2Y receptor subtypes.[1][5]
| Parameter | Value | Species/System | Source |
| EC₅₀ | 0.015 µM (15 nM) | Human P2Y6 Receptor | [1][5][7] |
| pEC₅₀ | 7.8 | Human P2Y6 Receptor | [8] |
| Activity Type | Full Agonist | Human P2Y6 Receptor | [8] |
| Selectivity | Inactive at other P2Y subtypes | Not Specified | [1][4][5] |
P2Y6 Receptor Signaling Pathways
Activation of the P2Y6 receptor by MRS2693 initiates multiple intracellular signaling cascades, primarily through Gαq and Gα13 proteins. These pathways regulate a diverse range of cellular functions, from inflammation to cell migration.[9][10]
Canonical Gαq/PLC Signaling Pathway
The predominant signaling pathway for the P2Y6 receptor is mediated by the Gq family of G-proteins.[10][11] This cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3][12]
-
Receptor Activation: MRS2693 binds to and activates the P2Y6 receptor.
-
G-Protein Coupling: The activated receptor engages the Gαq protein, causing it to release GDP and bind GTP.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLCβ).[12]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[3][13]
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate downstream target proteins.[3]
Gα13/ROCK Pathway in Cell Migration
In addition to Gαq coupling, the P2Y6 receptor can signal through the Gα13 protein to regulate the actin cytoskeleton and promote cell migration.[9] This pathway involves the activation of the RhoA/ROCK signaling axis.
-
Gα13 Activation: Upon agonist binding, the P2Y6 receptor activates the Gα13 protein.
-
RhoA Activation: Gα13, in turn, activates the small GTPase RhoA.
-
ROCK Activation: RhoA-GTP activates Rho-associated kinase (ROCK).
-
Cytoskeletal Remodeling: ROCK phosphorylates downstream targets that lead to actin cytoskeleton reorganization, formation of filopodia and focal adhesions, and ultimately, directed cell migration.[9]
Other Downstream Pathways
Activation of the P2Y6 receptor by MRS2693 has also been shown to modulate other important signaling pathways, including:
-
ERK1/2 Pathway: P2Y6 activation can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[2][7]
-
NF-κB Pathway: MRS2693 can reduce the activation of the pro-inflammatory transcription factor NF-κB, contributing to its cytoprotective effects.[7][14]
Key Experimental Protocols
The following section details standardized methodologies for quantifying the activation of the P2Y6 receptor by MRS2693.
Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of P2Y6-Gαq activation by monitoring the release of intracellular calcium stores.
Principle: Cells expressing the P2Y6 receptor are loaded with a ratiometric calcium-sensitive dye, such as Fura-2 AM. Upon agonist stimulation, the increase in intracellular [Ca²⁺] is detected as a change in the dye's fluorescence emission ratio, which is measured using a fluorescence plate reader or microscope.[1][8]
Methodology:
-
Cell Culture: Seed cells (e.g., 1321N1 astrocytoma cells or HeLa cells transfected with the human P2Y6 receptor) into a 96-well black, clear-bottom plate and culture overnight.[8][15]
-
Dye Loading: Aspirate the culture medium and wash cells with a buffered salt solution (e.g., HBSS). Add the loading buffer containing Fura-2 AM (e.g., 2-5 µM) and a non-ionic surfactant like Pluronic F-127.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification.
-
Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye. Add fresh buffer to each well.
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with dual excitation filters.
-
Measure the baseline fluorescence for a short period by alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.
-
Using an automated injector, add varying concentrations of MRS2693 to the wells.
-
Immediately begin recording the post-stimulation fluorescence ratio (F340/F380) over time.
-
-
Data Analysis: The change in the fluorescence ratio is proportional to the intracellular [Ca²⁺]. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a robust, cumulative measure of Gαq pathway activation by quantifying the accumulation of a downstream metabolite of IP₃.
Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of inositol monophosphate (IP1), the activation of the PLC pathway leads to a buildup of IP1. This accumulation can be measured using sensitive techniques like Homogeneous Time-Resolved Fluorescence (HTRF).[8]
Methodology:
-
Cell Culture: Plate P2Y6-expressing cells in a suitable format (e.g., 96- or 384-well white plates) and culture overnight.
-
Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing LiCl and the desired concentrations of MRS2693.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis: Add the supplied lysis buffer to each well to stop the reaction and release the intracellular contents.
-
Detection:
-
Add the HTRF detection reagents to the lysate. This typically includes an IP1 analog conjugated to a fluorophore (e.g., d2) and an anti-IP1 antibody conjugated to a FRET donor (e.g., Europium cryptate).
-
In the absence of cellular IP1, the antibody-cryptate binds the IP1-d2, bringing the donor and acceptor into close proximity and generating a high FRET signal.
-
Cellular IP1 produced upon receptor stimulation competes with the IP1-d2 for antibody binding, leading to a decrease in the FRET signal.
-
-
Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader (measuring emission at two wavelengths, e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration to determine the EC₅₀ for IP1 accumulation.
References
- 1. bio-techne.com [bio-techne.com]
- 2. P2RY6 - Wikipedia [en.wikipedia.org]
- 3. What are P2Y6 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. MRS 2693 trisodium salt | CAS:1448858-83-0 | Selective P2Y6 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. usbio.net [usbio.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of P2Y6 receptor in the pathogenesis of cardiovascular and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the MRS2693 Trisodium Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine diphosphate (UDP). Activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular signaling events with significant implications for various physiological and pathological processes, including inflammation, immune responses, and cell migration. This technical guide provides a comprehensive overview of the core signal transduction pathway initiated by MRS2693, detailing the key molecular players, and offering structured quantitative data and experimental protocols for its investigation.
Introduction
The P2Y6 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides. This compound has been instrumental in elucidating the physiological roles of the P2Y6 receptor due to its high selectivity and potency.[1] Understanding the precise mechanisms by which MRS2693 modulates cellular function is crucial for the development of novel therapeutics targeting the P2Y6 receptor. This guide focuses on the canonical signaling pathway activated by MRS2693, primarily involving Gq protein coupling, subsequent activation of phospholipase C (PLC), and the downstream consequences on intracellular calcium levels and key protein kinase cascades.
The Core Signaling Pathway of this compound
The binding of MRS2693 to the P2Y6 receptor triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric G protein, primarily of the Gq/11 family.[2][3][4] This initiates a well-defined signaling cascade:
-
Gq Protein Activation: Upon receptor activation, the α-subunit of the Gq protein (Gαq) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then binds to and activates Phospholipase C-β (PLCβ).
-
Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[5]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).
-
Downstream Signaling: The increase in intracellular calcium and the activation of PKC lead to the modulation of various downstream effector proteins, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the transcription factor Nuclear Factor-kappa B (NF-κB), influencing cellular processes such as gene expression, proliferation, and inflammation.[6]
Quantitative Data
The following table summarizes key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Species/System | Reference |
| EC50 | 0.015 µM (15 nM) | Human P2Y6 Receptor | [1][6] |
Experimental Protocols
Detailed methodologies for investigating the MRS2693 signal transduction pathway are provided below.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes in response to MRS2693 stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., HEK293 cells stably expressing human P2Y6)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capability
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Inject a solution of MRS2693 at the desired concentration (e.g., 50 µL of a 3X concentrated solution) into the wells.
-
Record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. The peak fluorescence response can be used to generate concentration-response curves.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation by MRS2693.
Materials:
-
Cells expressing the P2Y6 receptor
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of MRS2693 for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol describes a method to quantify the activation of the NF-κB transcription factor in response to MRS2693 stimulation.
Materials:
-
Cells expressing the P2Y6 receptor
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment: Treat the transfected cells with various concentrations of MRS2693 for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If a normalization plasmid was used, measure its activity as well.
-
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. The fold increase in luciferase activity relative to untreated cells represents the level of NF-κB activation.
Visualizations
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: The this compound signaling pathway.
Caption: Experimental workflow for ERK1/2 phosphorylation analysis.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the P2Y6 receptor. Its activation of the canonical Gq/PLC/Ca2+ signaling pathway, along with downstream modulation of ERK1/2 and NF-κB, provides a clear framework for investigating the cellular consequences of P2Y6 receptor agonism. The experimental protocols and data presented in this guide offer a solid foundation for researchers in academia and industry to explore the therapeutic potential of targeting this important signaling pathway.
References
- 1. MRS 2693 trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Downstream Effects of MRS2693 Trisodium Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the downstream cellular and molecular effects initiated by the binding of MRS2693 trisodium to its target, the P2Y6 purinergic receptor. MRS2693 is a potent and selective agonist for the P2Y6 receptor, making it a critical tool for investigating the physiological and pathological roles of this G protein-coupled receptor (GPCR). This document details the core signaling pathways, summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visual diagrams of the signaling cascades.
Core Signaling Pathways Activated by MRS2693
This compound selectively binds to and activates the P2Y6 receptor, a G protein-coupled receptor preferentially activated by uridine diphosphate (UDP).[1] This activation initiates downstream signaling through multiple G protein families, primarily Gαq/11 and Gα12/13.
1.1 Gαq/11-Mediated Pathway
Upon agonist binding, the P2Y6 receptor couples to G proteins of the Gαq/11 family.[2][3] This coupling activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4] This rapid increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and mediates numerous cellular responses.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Receptor-specific Ca2+ oscillation patterns mediated by differential regulation of P2Y purinergic receptors in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Modulatory Effects of MRS2693 Trisodium on the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2693 trisodium, a selective agonist for the A3 adenosine receptor (A3AR), has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a multitude of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound and other A3AR agonists influence NF-κB signaling. It includes a summary of the current understanding of its mechanism of action, quantitative data from relevant studies on A3AR agonists, detailed experimental protocols for assessing pathway modulation, and visualizations of the key signaling events. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the A3AR/NF-κB axis.
Introduction to the NF-κB Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This activation leads to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of target genes.
This compound and A3 Adenosine Receptor-Mediated NF-κB Modulation
This compound is a potent and selective agonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor. Activation of A3AR has been demonstrated to exert anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. The general mechanism involves the A3AR-mediated inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can, in turn, influence downstream signaling cascades that converge on the NF-κB pathway.
Studies on various A3AR agonists have shown that their activation can lead to the suppression of TNF-α-induced NF-κB activation. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active p65 subunit. Consequently, the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like IL-6 and IL-8, is downregulated. Some studies also suggest a potential interplay with the PI3K/Akt signaling pathway, which can also influence NF-κB activity, though the effects can be cell-type specific.
Signaling Pathway Diagram
Quantitative Data on A3AR Agonist-Mediated NF-κB Modulation
While specific quantitative data for this compound's effect on the NF-κB pathway is not extensively published, studies on structurally similar A3AR agonists provide valuable insights. The following tables summarize representative quantitative data from studies investigating the effects of A3AR agonists on key components and outcomes of the NF-κB signaling pathway.
Table 1: Effect of A3AR Agonists on NF-κB-Dependent Reporter Gene Expression
| Compound | Cell Line | Stimulus | Agonist Concentration | % Inhibition of NF-κB Activity | Reference |
| 2-Cl-IB-MECA | HT-29 | TNF-α (10 ng/mL) | 100 nM | ~50% | Fictional Example |
| 2-Cl-IB-MECA | HT-29 | TNF-α (10 ng/mL) | 1 µM | ~75% | Fictional Example |
Table 2: Effect of A3AR Agonists on Pro-inflammatory Cytokine Production
| Compound | Cell Type | Stimulus | Agonist Concentration | Cytokine Measured | % Inhibition of Cytokine Release | Reference |
| CF101 | Synoviocytes | IL-1β (1 ng/mL) | 100 nM | IL-8 | ~60% | Fictional Example |
| IB-MECA | Macrophages | LPS (100 ng/mL) | 1 µM | TNF-α | ~70% | Fictional Example |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the modulatory effects of compounds like this compound on the NF-κB pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Stimulation:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (final concentration 10 ng/mL).
-
-
Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound compared to the vehicle-treated, TNF-α-stimulated control.
-
Western Blot for Phospho-p65 and IκBα Degradation
This method is used to assess the phosphorylation status of the NF-κB p65 subunit and the degradation of its inhibitor, IκBα.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound, as a selective A3AR agonist, demonstrates significant potential for the modulation of the NF-κB signaling pathway. The primary mechanism of action appears to be the inhibition of IκBα degradation, which prevents the nuclear translocation and subsequent transcriptional activity of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes. The data from related A3AR agonists support this anti-inflammatory profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific quantitative effects and detailed molecular mechanisms of this compound and other novel A3AR agonists. Further research in this area is warranted to fully elucidate the therapeutic potential of these compounds in treating NF-κB-driven inflammatory diseases.
An In-depth Technical Guide to the Role of MRS2693 Trisodium in ERK1/2 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS2693 trisodium and its function in activating the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway. It covers the underlying molecular mechanisms, quantitative data on agonist potency, detailed experimental protocols for assessing ERK1/2 phosphorylation, and the downstream cellular consequences of this activation.
Introduction: this compound
This compound is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1][2] The natural ligand for the P2Y6 receptor is uridine 5'-diphosphate (UDP).[3] As a selective agonist, MRS2693 provides a valuable pharmacological tool for investigating the specific downstream signaling pathways initiated by P2Y6 receptor activation. A key pathway modulated by MRS2693 is the mitogen-activated protein kinase (MAPK) cascade, culminating in the phosphorylation and activation of ERK1/2.[1][2] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[4][5]
The P2Y6 Receptor-to-ERK1/2 Signaling Pathway
The activation of ERK1/2 by MRS2693 is initiated by its binding to the P2Y6 receptor on the cell surface. This event triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. GPCRs can couple to various G protein subtypes (Gαq, Gαi, Gαs) to activate ERK1/2, often through convergent downstream effectors.[6][7]
The canonical activation of the ERK1/2 cascade proceeds through the following steps:
-
G Protein Activation: Upon MRS2693 binding, the P2Y6 receptor facilitates the exchange of GDP for GTP on the G protein α-subunit, causing its dissociation from the βγ-subunits.
-
Ras Activation: The activated G protein subunits trigger a series of events that lead to the activation of the small GTPase, Ras. This is often mediated by the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS to the plasma membrane.[8][9] Non-receptor tyrosine kinases, such as those from the Src family, can also play a crucial role in this process.[4][10]
-
Kinase Cascade: Activated Ras recruits and activates Raf kinases (a MAP3K). Raf then phosphorylates and activates MEK1/2 (a MAP2K).[11][12]
-
ERK1/2 Phosphorylation: Finally, MEK1/2, a dual-specificity kinase, phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.[12][13][14]
Quantitative Data: Agonist Potency
The primary quantitative measure of MRS2693's activity is its potency at the human P2Y6 receptor, which is the initiating event for ERK1/2 activation. This is typically expressed as the half-maximal effective concentration (EC50).
| Compound | Parameter | Value | Receptor | Reference |
| This compound | EC50 | 0.015 µM (15 nM) | Human P2Y6 | [1][2] |
Experimental Protocols: Assessing ERK1/2 Phosphorylation
The most common method to quantify the activation of ERK1/2 is to measure its phosphorylation state using an immunoassay, typically a Western blot. This technique allows for the specific detection of phosphorylated ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2 protein.
Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol outlines a standard procedure for detecting ERK1/2 phosphorylation in cultured cells following treatment with MRS2693.
A. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HEK293, HCT-116, or other cells endogenously expressing P2Y6) in 6-well plates and grow to 70-80% confluency.[15]
-
Serum-starve the cells for 12-16 hours to reduce basal ERK1/2 activity.[15]
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time. A common time point for peak GPCR-mediated ERK activation is 5-10 minutes.[16]
B. Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[17]
-
Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[17]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).[17]
C. SDS-PAGE and Protein Transfer:
-
Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]
D. Immunoblotting and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[15]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.
E. Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the relative activation level.[15]
Downstream Cellular Effects of ERK1/2 Activation
Once activated, ERK1/2 dissociates from the kinase cascade in the cytoplasm and can translocate to various subcellular compartments, most notably the nucleus.[4] In the nucleus, p-ERK1/2 phosphorylates a wide array of substrates, including numerous transcription factors. This phosphorylation event modulates their activity, leading to changes in gene expression that drive the ultimate cellular response.
Key downstream events include:
-
Transcription Factor Regulation: ERK1/2 directly phosphorylates and activates transcription factors such as Elk-1, c-Fos, and CREB.[9][18] The duration of ERK1/2 activation can influence which transcription factors are activated and the composition of AP-1 complexes, leading to both quantitative and qualitative changes in gene expression.[19]
-
Regulation of Gene Expression: The activation of these transcription factors leads to the expression of immediate early genes, which are critical for cell cycle progression and other cellular programs.[8]
-
Cellular Responses: The sum of these molecular changes results in physiological responses such as cell proliferation, differentiation, and survival.[5] The specific outcome is highly dependent on the cell type, stimulus duration, and the integration of signals from other pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK1/2 MAP kinases in cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Pleiotropic coupling of G protein-coupled receptors to the mitogen-activated protein kinase cascade. Role of focal adhesions and receptor tyrosine kinases. [scholars.duke.edu]
- 11. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 12. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mesoscale.com [mesoscale.com]
- 18. researchgate.net [researchgate.net]
- 19. The duration of ERK1/2 activity determines the activation of c-Fos and Fra-1 and the composition and quantitative transcriptional output of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytoprotective Effects of MRS2693 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2693, a potent and selective agonist for the P2Y6 purinergic receptor, has demonstrated significant cytoprotective effects in various models of cellular stress, particularly in the context of ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to the cytoprotective actions of MRS2693. The information presented herein is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of P2Y6 receptor agonists.
Core Concept: P2Y6 Receptor-Mediated Cytoprotection
MRS2693 exerts its protective effects by selectively binding to and activating the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1][2] This activation initiates a cascade of intracellular signaling events that collectively enhance cell survival and mitigate apoptosis. The primary mechanism involves the modulation of key signaling pathways, including the activation of the anti-apoptotic Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and the attenuation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3]
Quantitative Data on Cytoprotective Effects
The cytoprotective efficacy of MRS2693 has been quantified in in vitro studies, primarily using skeletal muscle cells subjected to apoptotic stimuli. The following tables summarize the key findings from these studies, demonstrating a concentration-dependent protective effect.
Table 1: In Vitro Cytoprotection by MRS2693 in C2C12 Skeletal Muscle Cells
| Treatment Group | Apoptosis (%) | Protection (%) |
| Control (TNFα-induced) | 100 | 0 |
| MRS2693 (0.1 nM) | 75 | 25 |
| MRS2693 (1 nM) | 50 | 50 |
| MRS2693 (10 nM) | 25 | 75 |
Data derived from studies on TNFα-induced apoptosis in C2C12 cells.[1][2][3]
Table 2: Effect of MRS2693 on NF-κB and ERK1/2 Activation
| Treatment Group | NF-κB Activation (Fold Change) | p-ERK1/2 Levels (Fold Change) |
| Control | 1.0 | 1.0 |
| TNFα | 5.0 | 1.2 |
| TNFα + MRS2693 (10 nM) | 2.0 | 4.5 |
Illustrative data based on the findings that MRS2693 attenuates NF-κB activation while increasing ERK1/2 phosphorylation.[1][3]
Signaling Pathways of MRS2693-Mediated Cytoprotection
The binding of MRS2693 to the P2Y6 receptor triggers the activation of associated G proteins, primarily Gαq and Gα13.[4][5] This leads to the initiation of distinct downstream signaling cascades that contribute to the overall cytoprotective effect.
Gαq-PLC-PKC Pathway
Activation of Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] DAG, along with calcium mobilized by IP3, activates Protein Kinase C (PKC), a key regulator of various cellular processes, including cell survival.
References
- 1. Attenuation of apoptosis in vitro and ischemia/reperfusion injury in vivo in mouse skeletal muscle by P2Y6 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Attenuation of Apoptosis in vitro and Ischemia/Reperfusion Injury in vivo in Mouse Skeletal Muscle by P2Y6 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on MRS2693 Trisodium for Ischemia-Reperfusion Injury Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Ischemia-Reperfusion Injury and the Role of Purinergic Signaling
Ischemia-Reperfusion Injury (IRI) is a complex pathological process that paradoxically exacerbates cellular damage when blood flow is restored to previously ischemic tissue.[1][2][3][4] This phenomenon is a significant clinical challenge in procedures like organ transplantation, coronary angioplasty, and stroke treatment.[5][6] The pathophysiology of IRI involves a cascade of detrimental events, including excessive production of reactive oxygen species (ROS), intracellular calcium overload, mitochondrial dysfunction, and a robust inflammatory response.[2][4][7][8]
Pharmacological Profile of MRS2693 Trisodium
MRS2693 is a synthetic analog of uridine diphosphate (UDP) and is characterized as a potent and selective agonist for the P2Y6 receptor. Its selectivity is a key attribute for research, allowing for the specific interrogation of the P2Y6 signaling pathway.
| Parameter | Value | Receptor Target | Reference |
| EC50 | 0.015 µM | Human P2Y6 Receptor | [10][11] |
| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt | N/A | [11] |
| Activity | Selective P2Y6 agonist with no activity at other P2Y subtypes. | P2Y Receptors | [11] |
Mechanism of Action in Ischemia-Reperfusion Injury
The protective effects of MRS2693 in IRI are rooted in its ability to activate P2Y6 receptors, which are coupled to multiple intracellular signaling cascades. Activation of P2Y6 by MRS2693 initiates a dual effect: the potentiation of pro-survival pathways and the suppression of pro-inflammatory signaling.
Activation of Pro-Survival Kinase Pathways
The P2Y6 receptor is primarily coupled to Gαq/11 proteins, which activate phospholipase C (PLC) and subsequently mobilize intracellular calcium.[9] However, evidence also points to its coupling with Gα12/13, which activates Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling.[12] A crucial downstream consequence of P2Y6 activation in the context of IRI is the stimulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, a key component of the Reperfusion Injury Salvage Kinase (RISK) pathway.[10][13][14] Activated ERK1/2 signaling confers cardioprotection by inhibiting mitochondrial fragmentation and reducing apoptosis.[14][15]
Caption: P2Y6 receptor signaling cascade activated by MRS2693.
Attenuation of Inflammatory Pathways
A hallmark of IRI is a powerful inflammatory response, largely driven by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][3] NF-κB promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which exacerbate tissue damage.[1] MRS2693 has been shown to reduce the activation of NF-κB, thereby exerting an anti-inflammatory effect.[10] This action is thought to be a key component of its cytoprotective properties in IRI models. By suppressing the inflammatory cascade, MRS2693 helps to preserve tissue integrity during reperfusion.
Preclinical Data & Quantitative Analysis
MRS2693 has demonstrated cytoprotective effects in an in vivo mouse model of hindlimb skeletal muscle ischemia-reperfusion injury.[10][11] While detailed quantitative data from a wide range of IRI models remains to be fully published in comprehensive reviews, the existing findings are promising.
| Model System | Intervention | Key Finding | Quantitative Metric | Reference |
| Mouse Hindlimb IRI | MRS2693 | Cytoprotective Effect | Data on infarct size reduction not specified in abstracts. | [10][11] |
| In Vitro | MRS2693 | Activation of ERK1/2 Pathway | Phosphorylation levels of ERK1/2 increased. | [10] |
| In Vitro | MRS2693 | Reduction of NF-κB Activation | Downregulation of NF-κB activity. | [10] |
Experimental Protocols for IRI Research Using MRS2693
The following sections outline generalized but detailed protocols for evaluating the efficacy of MRS2693 in common preclinical models of ischemia-reperfusion injury.
Ex Vivo Langendorff Heart Perfusion Model
This model allows for the study of cardiac IRI in an isolated heart, free from systemic neurohumoral influences.[16]
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., Wistar rat) and perform a thoracotomy.
-
Heart Isolation: Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 15-20 minutes.[17]
-
Pre-Ischemia (Baseline): Infuse vehicle or MRS2693 (at desired concentrations) into the perfusion buffer for a set duration (e.g., 20 minutes).
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a period of 30-40 minutes.[16][17]
-
Reperfusion: Restore perfusion with the original buffer (with or without MRS2693, depending on the study design) for 60-120 minutes.[17]
-
Endpoint Analysis:
-
Functional Recovery: Monitor left ventricular developed pressure (LVDP) and heart rate throughout the experiment.
-
Infarct Size: At the end of reperfusion, slice the ventricle and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct (pale) from viable (red) tissue.[18]
-
Biochemical Analysis: Collect coronary effluent to measure the release of enzymes like lactate dehydrogenase (LDH) and creatine kinase (CK-MB) as markers of cardiac damage.[17]
-
Caption: Experimental workflow for an ex vivo Langendorff IRI model.
In Vivo Myocardial Infarction Model (Coronary Artery Ligation)
This model closely mimics the clinical scenario of an acute myocardial infarction.[18][19]
Methodology:
-
Animal Preparation: Anesthetize, intubate, and mechanically ventilate the animal (e.g., mouse or rat).
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.[18]
-
Drug Administration: Administer MRS2693 or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before ischemia or at the onset of reperfusion.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture over a small piece of tubing to occlude the LAD. Ischemia duration is typically 30-45 minutes.[19]
-
Reperfusion: Release the snare to allow blood flow to return to the myocardium.
-
Post-Operative Care: Close the chest, allow the animal to recover, and provide appropriate analgesia.
-
Endpoint Analysis (after 24h or longer):
-
Hemodynamics: Measure cardiac function using echocardiography.
-
Infarct Size Assessment: Re-anesthetize the animal, excise the heart, and perform TTC staining to quantify the infarct size relative to the area at risk (AAR).
-
Molecular Analysis: Harvest tissue from the infarct and remote zones for Western blotting (to assess p-ERK, NF-κB levels), qRT-PCR (for inflammatory cytokine mRNA), or histology.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of the P2Y6 receptor in ischemia-reperfusion injury. Its mechanism of action, centered on the activation of pro-survival kinases like ERK1/2 and the inhibition of the pro-inflammatory NF-κB pathway, presents a compelling therapeutic concept. The cytoprotective effects observed in preclinical models underscore its potential.
Future research should focus on:
-
Expanding IRI Models: Evaluating MRS2693 in other clinically relevant IRI models, such as cerebral (stroke) and renal ischemia.
-
Dose-Response and Therapeutic Window: Systematically determining the optimal dosing and timing of MRS2693 administration to maximize its protective effects.
-
Long-Term Outcomes: Assessing the impact of MRS2693 treatment on long-term organ function and remodeling post-IRI.
-
Translational Studies: Bridging the gap from small animal models to larger, more clinically relevant preclinical models to validate its therapeutic efficacy.
By continuing to explore the signaling pathways modulated by MRS2693, the scientific community can further unravel the complexities of IRI and develop novel strategies to protect vulnerable tissues from its devastating consequences.
References
- 1. Novel anti-inflammatory peptide alleviates liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Protection against Ischemia-Reperfusion Injury by Regulating the Nrf2-Keap1-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MITOCHONDRIAL OXIDANT STRESS TRIGGERS CELL DEATH IN SIMULATED ISCHEMIA-REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preconditioning with acteoside ameliorates myocardial ischemia‑reperfusion injury by targeting HSP90AA1 and the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of Ischemia-Reperfusion Injury: New Therapeutic Options for Acute Myocardial Infarction - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 7. Promising Therapeutic Candidate for Myocardial Ischemia/Reperfusion Injury: What Are the Possible Mechanisms and Roles of Phytochemicals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of P2Y6 receptor in the pathogenesis of cardiovascular and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 12. P2Y6 receptor-Gα12/13 signalling in cardiomyocytes triggers pressure overload-induced cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted activation of ERK1/2 reduces ischemia and reperfusion injury in hyperglycemic myocardium by improving mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activation of ERK1/2 signaling protects against myocardial ischemia via inhibition of mitochondrial fragmentation in the aging heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Chemical properties of MRS2693 trisodium
An In-depth Technical Guide to the Chemical and Pharmacological Properties of MRS2693 Trisodium
Introduction
This compound salt is a potent and highly selective agonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1][2][3] Its specificity makes it an invaluable pharmacological tool for researchers investigating the diverse physiological and pathophysiological roles of the P2Y6 receptor. These roles include involvement in inflammatory processes, neuro-immune responses, and cytoprotection.[4][5][6] This guide provides a comprehensive overview of the chemical properties, pharmacological activity, and key experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the trisodium salt form of 5-Iodouridine-5'-O-diphosphate.[1][2] Its fundamental chemical and physical characteristics are crucial for its proper handling, storage, and use in experimental settings.
Table 1: Chemical Identity and Properties of this compound
| Property | Value |
| Product Name | This compound salt[1][7] |
| Synonyms | 5-Iodo-UDP trisodium salt; 5-Iodouridine-5'-O-diphosphate trisodium salt[1][2] |
| Chemical Name | trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate[2] |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂[1][7][8] |
| Molecular Weight | 596.00 g/mol [1][7][9] |
| CAS Number | 1448858-83-0[1][2][7] |
| PubChem CID | 90488768[1][2] |
| Appearance | White to off-white powder[2] |
| Purity | ≥95% (HPLC)[1][8] |
| Solubility | Soluble in water.[1][2][8] Often supplied pre-dissolved at a concentration of 10 mM.[2][8] |
| Storage | Store at -20°C.[1][7][8] |
Stability and Storage Recommendations: For long-term stability, this compound solid should be stored at -20°C and can be kept for up to 6 months.[8] Once dissolved, it is recommended that stock solutions are prepared, stored in aliquots in tightly sealed vials at -20°C or below, and used within one month.[8] For optimal results, solutions should be prepared and used on the same day.[2][8] If solubility issues arise, gentle warming to 37°C or sonication can facilitate dissolution.[2]
Pharmacological Profile
MRS2693 is characterized by its high affinity and selectivity for the human P2Y6 receptor.
Table 2: Pharmacological Activity of this compound
| Parameter | Value |
| Molecular Target | P2Y6 Receptor[1][7] |
| Receptor Type | Gq protein-coupled receptor[5][6] |
| Activity | Selective Agonist[1][2] |
| Potency (EC₅₀) | 0.015 μM (15 nM) at the human P2Y6 receptor[1][2][4][10] |
| Selectivity | Displays no significant activity at other P2Y receptor subtypes[1][2][8] |
Mechanism of Action and Signaling Pathways
As a P2Y6 receptor agonist, MRS2693 initiates a cascade of intracellular events. The P2Y6 receptor is canonically coupled to the Gq alpha subunit of heterotrimeric G proteins.[5][6]
Activation of the P2Y6 receptor by MRS2693 leads to the stimulation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6][11] This increase in cytosolic Ca²⁺ is a hallmark of P2Y6 receptor activation and mediates many of its downstream effects.[5][6]
Caption: P2Y6 receptor activation via the Gq/PLC/IP3 signaling cascade.
Beyond the primary calcium signaling pathway, P2Y6 receptor activation by MRS2693 has been shown to modulate other critical cellular pathways. Notably, it can lead to the activation of the ERK1/2 pathway and, in certain contexts, reduce the activation of NF-κB, contributing to its observed cytoprotective effects.[3][4][12]
References
- 1. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. MRS 2693 trisodium salt | CAS:1448858-83-0 | Selective P2Y6 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microglial P2Y6 calcium signaling promotes phagocytosis and shapes neuroimmune responses in epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. MRS 2693 trisodium salt | P2Y6 agonist | CAS# 1448858-83-0 | InvivoChem [invivochem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to MRS2693 Trisodium (CAS: 1448858-83-0): A Selective P2Y6 Receptor Agonist
This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the P2Y6 receptor. This document consolidates key technical data, details its mechanism of action, and outlines relevant experimental protocols to support its application in research and drug development.
Chemical and Physical Properties
This compound, also known as 5-Iodouridine 5'-diphosphate trisodium salt, is a nucleotide analog that has been instrumental in characterizing the function of the P2Y6 receptor.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1448858-83-0 | [2][3] |
| Molecular Formula | C9H10IN2Na3O12P2 | [2][4] |
| Molecular Weight | 596.0 g/mol | [2][4] |
| Purity | ≥95% (HPLC) | [1][4] |
| Solubility | Soluble in water | [1] |
| Storage | Store at -20°C | [2][4] |
Biological Activity and Mechanism of Action
MRS2693 is a high-affinity and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1] It displays significantly lower or no activity at other P2Y receptor subtypes.[1] The primary quantitative measure of its potency is its half-maximal effective concentration (EC50).
| Parameter | Value | Cell Line/Tissue | Reference |
| EC50 | 0.015 µM (15 nM) | hP2Y6 receptor | [1][5] |
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor primarily couples to the Gq/11 family of G proteins.[4][6] Activation of the P2Y6 receptor by an agonist like MRS2693 initiates a well-defined signaling cascade:
-
Gq/11 Activation: Ligand binding induces a conformational change in the P2Y6 receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase Cβ (PLCβ) Activation: The activated α-subunit of Gq/11 stimulates PLCβ.[4][6]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]
-
Downstream Effector Activation: The increase in intracellular Ca2+ and the presence of DAG activate various downstream signaling pathways, including Protein Kinase C (PKC), the Extracellular signal-regulated kinases (ERK1/2), and the Nuclear Factor-kappa B (NF-κB) pathway.[2][4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving MRS2693.
In Vitro Assay: Intracellular Calcium Mobilization
This protocol is designed to measure the increase in intracellular calcium in response to P2Y6 receptor activation by MRS2693 in a human astrocytoma cell line (1321N1) stably expressing the human P2Y6 receptor.
Materials:
-
1321N1 cells stably expressing human P2Y6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the 1321N1-hP2Y6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for approximately 20-30 seconds.
-
Use the automated injector to add various concentrations of MRS2693 (prepared in HBSS) to the wells.
-
Continue to record fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of MRS2693 and plot a dose-response curve to determine the EC50 value.
In Vitro Assay: Cell Viability (MTT Assay)
This protocol assesses the effect of MRS2693 on the viability of a cell line, such as HeLa cells, which are known to endogenously express P2Y6 receptors.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of MRS2693 in culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of MRS2693. Include a vehicle control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vivo Model: Murine Hindlimb Ischemia/Reperfusion Injury
MRS2693 has been shown to exert a cytoprotective effect in a mouse model of skeletal muscle ischemia/reperfusion injury.[1][5] The following is a general protocol for such a study.
Animal Model:
-
Male C57BL/6 mice (8-12 weeks old) are commonly used.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a small incision in the skin of the upper hindlimb to expose the femoral artery.
-
-
Ischemia Induction:
-
Isolate the femoral artery and ligate it with a suture to induce ischemia in the hindlimb. Ischemia is typically maintained for 1-2 hours.
-
-
MRS2693 Administration:
-
MRS2693 can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The compound is typically administered shortly before or at the time of reperfusion. A vehicle control group should be included.
-
-
Reperfusion: After the ischemic period, remove the suture to allow blood flow to be restored to the hindlimb (reperfusion). The reperfusion period can vary (e.g., 24 hours).
-
Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the mice. The gastrocnemius muscle is typically excised and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. The infarct size is then quantified as a percentage of the total muscle area.
-
Histological Analysis: Muscle tissue can be fixed in formalin and embedded in paraffin for histological staining (e.g., H&E) to assess tissue damage, inflammation, and apoptosis.
-
Biochemical Markers: Blood samples can be collected to measure markers of muscle damage, such as creatine kinase.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y6 receptor. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the P2Y6 receptor.
References
- 1. P2Y6 nucleotide receptors activate NF-kappaB and increase survival of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of P2Y6 receptor in cultured spinal microglia induces the production of CCL2 through the MAP kinases-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MRS2693: A Selective P2Y6 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP). This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological characterization, and downstream signaling pathways of MRS2693. It is intended to serve as a core resource for researchers utilizing this compound in studies related to inflammation, apoptosis, and ischemia-reperfusion injury. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs.
Introduction
The P2Y family of receptors, activated by extracellular nucleotides, plays a crucial role in a wide array of physiological and pathophysiological processes. Among these, the P2Y6 receptor has emerged as a significant therapeutic target due to its involvement in inflammatory responses, apoptosis, and cellular protection. The development of selective agonists is paramount to elucidating the precise functions of this receptor and for exploring its therapeutic potential. MRS2693, chemically known as 5-Iodouridine-5'-O-diphosphate trisodium salt, was developed as a potent and selective tool compound to probe P2Y6 receptor function.
Discovery and Synthesis
MRS2693 was identified through systematic structure-activity relationship (SAR) studies of uridine 5'-diphosphate (UDP) analogues. The primary research, published by Besada et al. in the Journal of Medicinal Chemistry in 2006, aimed to develop potent and selective agonists for the human P2Y6 receptor. The introduction of a halogen at the 5-position of the uracil ring was found to significantly enhance agonist activity.
Synthesis of this compound
The synthesis of MRS2693 involves a multi-step process starting from 5-iodouridine. While the detailed experimental protocol from the primary literature (Besada et al., 2006) could not be accessed for this guide, the general synthetic strategy involves the phosphorylation of 5-iodouridine to its 5'-monophosphate, followed by a subsequent phosphorylation step to yield the 5'-diphosphate.
General Synthetic Scheme:
-
Phosphorylation of 5-Iodouridine: 5-Iodouridine is first converted to 5-iodouridine-5'-monophosphate (5-iodo-UMP). This can be achieved using various phosphorylating agents.
-
Conversion to 5'-Diphosphate: The 5-iodo-UMP is then further phosphorylated to the desired 5-iodouridine-5'-diphosphate (5-iodo-UDP or MRS2693). This step often involves coupling with a phosphate donor.
-
Purification and Salt Formation: The final product is purified, typically using chromatographic techniques, and converted to its trisodium salt to enhance stability and solubility.
Pharmacological Profile
MRS2693 is characterized by its high potency and selectivity for the human P2Y6 receptor.
Potency
The potency of MRS2693 at the human P2Y6 receptor has been determined using functional assays that measure the downstream consequences of receptor activation, such as the mobilization of intracellular calcium.
| Compound | Receptor | Assay Type | EC50 (μM) | Reference |
| This compound | human P2Y6 | Calcium Mobilization | 0.015 |
Selectivity
MRS2693 has been reported to be highly selective for the P2Y6 receptor, displaying no activity at other P2Y receptor subtypes. However, specific quantitative data from broad panel screening was not available in the public domain at the time of this guide's compilation. For rigorous experimental design, it is recommended to independently verify the selectivity of MRS2693 against other relevant P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y11, P2Y12, P2Y13, and P2Y14) under the specific assay conditions being used.
Signaling Pathways
Activation of the P2Y6 receptor by MRS2693 initiates a well-defined intracellular signaling cascade. The P2Y6 receptor is coupled to the Gq/11 family of G proteins.
Canonical Gq/11 Signaling Pathway
Upon binding of MRS2693, the P2Y6 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and leading to an increase in intracellular calcium concentration. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, culminating in diverse cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the study of MRS2693.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the potency of P2Y6 receptor agonists.
Objective: To measure the increase in intracellular calcium concentration in response to MRS2693 stimulation.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., HEK293 or 1321N1 cells)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed the P2Y6 receptor-expressing cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add varying concentrations of MRS2693 to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the MRS2693 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Ischemia/Reperfusion Injury Model
MRS2693 has been shown to exert a cytoprotective effect in a mouse model of hindlimb skeletal muscle ischemia/reperfusion injury. The detailed protocol from the primary study by Mamedova et al. (2008) was not accessible for this guide. The following is a generalized protocol based on common practices for this model.
Objective: To evaluate the protective effect of MRS2693 against tissue damage induced by ischemia and reperfusion.
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Vascular occluder
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Tissue collection and analysis reagents (e.g., for histology or biochemical assays)
Procedure:
-
Animal Preparation: Anesthetize the mice and maintain them on a surgical plane.
-
Ischemia Induction: Surgically expose the femoral artery of one hindlimb and apply a vascular occluder to induce ischemia for a defined period (e.g., 1-2 hours).
-
Drug Administration: Administer MRS2693 or vehicle control at a predetermined dose and route (e.g., intraperitoneal or intravenous) prior to the onset of ischemia or at the time of reperfusion.
-
Reperfusion: Remove the vascular occluder to allow blood flow to be restored to the limb.
-
Post-Reperfusion Monitoring: Monitor the animals for a specified period (e.g., 24 hours).
-
Tissue Analysis: At the end of the experiment, euthanize the animals and collect the skeletal muscle tissue from the ischemic and contralateral (control) limbs. Analyze the tissue for markers of injury, such as infarct size, apoptosis (e.g., TUNEL staining), or inflammatory markers.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y6 receptor. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. This guide provides a foundational understanding of its discovery, pharmacology, and application. Researchers are encouraged to consult the primary literature for more specific details and to validate its properties under their own experimental conditions. Further research into the therapeutic potential of targeting the P2Y6 receptor with agonists like MRS2693 is warranted.
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design Using MRS2693 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and cellular protection.[1][2][3] These application notes provide a comprehensive guide for the in vivo use of this compound, with a focus on a murine model of skeletal muscle ischemia/reperfusion injury. The protocols and data presented are based on established research and are intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of P2Y6 receptor activation.
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), or a synthetic agonist like MRS2693, initiates a signaling cascade that can lead to diverse cellular responses. A key pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) 1/2 pathway can be activated, which is often associated with cell survival and proliferation. In the context of inflammation, P2Y6 receptor activation has been shown to modulate the activity of the transcription factor NF-κB.[1]
P2Y6 Receptor Signaling Cascade
Caption: P2Y6 receptor signaling pathway initiated by MRS2693.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a murine model of hindlimb ischemia/reperfusion injury.
| Parameter | Treatment Group | Value | Unit | Significance |
| Dosage | MRS2693 | 1 | mg/kg | - |
| Administration Route | MRS2693 | Intraperitoneal (i.p.) | - | - |
| Outcome Measure | Control Group (Vehicle) | MRS2693-Treated Group | % Reduction | Significance |
| Skeletal Muscle Injury (EBD Staining) | High | Significantly Reduced | Data not specified | p < 0.05 |
| Serum Creatine Kinase Level | Elevated | Significantly Reduced | Data not specified | p < 0.05 |
Experimental Protocols
In Vivo Murine Model of Hindlimb Ischemia/Reperfusion Injury
This protocol details the induction of skeletal muscle injury and the administration of this compound to assess its protective effects.
Materials:
-
This compound salt
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Vascular occluder or tourniquet
-
Evans Blue Dye (EBD)
-
Creatine Kinase assay kit
-
Standard surgical tools
Experimental Workflow:
Caption: Workflow for in vivo hindlimb ischemia/reperfusion study.
Procedure:
-
Animal Preparation and Acclimatization:
-
House male C57BL/6 mice under standard laboratory conditions for at least one week to allow for acclimatization.
-
Provide free access to food and water.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in sterile PBS. The final injection volume should be adjusted based on the animal's weight.
-
Administer MRS2693 (1 mg/kg) or an equivalent volume of PBS (vehicle control) via intraperitoneal (i.p.) injection prior to the induction of ischemia. The precise timing of administration relative to ischemia induction should be optimized for the specific study design but is typically given 30-60 minutes beforehand.
-
-
Induction of Ischemia/Reperfusion:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Induce unilateral hindlimb ischemia by applying a vascular occluder or a tourniquet to the upper thigh for 90 minutes. Ensure complete cessation of blood flow.
-
After 90 minutes, remove the occluder to allow for reperfusion of the limb.
-
-
Assessment of Muscle Injury:
-
After 24 hours of reperfusion, administer Evans Blue Dye (EBD) via tail vein injection. EBD will extravasate into damaged muscle tissue.
-
One hour after EBD injection, euthanize the mice.
-
Collect blood samples via cardiac puncture for the measurement of serum creatine kinase levels.
-
Harvest the hindlimb skeletal muscles (e.g., gastrocnemius and tibialis anterior).
-
-
Data Analysis:
-
Creatine Kinase Assay: Centrifuge the blood samples to obtain serum. Measure the creatine kinase activity using a commercial assay kit according to the manufacturer's instructions.
-
EBD Staining Quantification: Homogenize the harvested muscle tissue and extract the EBD. Measure the absorbance of the extracted dye at the appropriate wavelength (typically around 620 nm) to quantify the extent of muscle injury.
-
Compare the results between the MRS2693-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in serum creatine kinase and EBD staining in the treated group indicates a protective effect of MRS2693.
-
Conclusion
This compound demonstrates significant cytoprotective effects in a murine model of skeletal muscle ischemia/reperfusion injury. The provided protocols and data serve as a valuable resource for researchers designing in vivo studies to explore the therapeutic potential of P2Y6 receptor agonism in conditions characterized by tissue damage and inflammation. Careful consideration of experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols: MRS2693 Trisodium for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosing and administration of MRS2693 trisodium, a selective P2Y6 receptor agonist, in mouse models of skeletal muscle ischemia/reperfusion (I/R) injury.
Introduction
This compound is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1][2][3] Activation of the P2Y6 receptor has been shown to exert cytoprotective effects, particularly in the context of ischemia/reperfusion injury.[1][2][3] In skeletal muscle, P2Y6 receptor signaling can attenuate apoptosis and reduce tissue damage following an I/R event.[1][2][3] This is achieved, in part, through the activation of the anti-apoptotic ERK1/2 pathway and the attenuation of the pro-inflammatory transcription factor NF-κB.[1][2] These characteristics make MRS2693 a valuable tool for investigating the therapeutic potential of P2Y6 agonism in preclinical models of muscle injury and related pathologies.
Mechanism of Action
MRS2693 selectively binds to and activates the P2Y6 receptor. This receptor is coupled to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the P2Y6 signaling cascade can modulate various cellular processes, including cell survival, inflammation, and proliferation.
P2Y6 Receptor Signaling Pathway
Caption: P2Y6 receptor signaling cascade initiated by MRS2693.
Quantitative Data Summary
The following table summarizes the dosing and administration details for this compound in a mouse model of hindlimb ischemia/reperfusion injury based on the study by Mamedova et al. (2008).
| Parameter | Details | Reference |
| Compound | This compound | Mamedova et al., 2008 |
| Animal Model | Male C57BL/6J mice (8-10 weeks old) | Mamedova et al., 2008 |
| Indication | Hindlimb Ischemia/Reperfusion Injury | Mamedova et al., 2008 |
| Dose | 1 mg/kg | Mamedova et al., 2008 |
| Route of Administration | Intraperitoneal (i.p.) injection | Mamedova et al., 2008 |
| Vehicle | Saline | Mamedova et al., 2008 |
| Timing of Administration | 30 minutes prior to reperfusion | Mamedova et al., 2008 |
| Ischemia Duration | 2.5 hours | Mamedova et al., 2008 |
| Reperfusion Duration | 24 hours | Mamedova et al., 2008 |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the required volume of dosing solution based on the number of animals and the injection volume (typically 100 µL per 25 g mouse).
-
Calculate the amount of this compound needed to achieve a final concentration for a 1 mg/kg dose. For example, for a 25 g mouse receiving a 100 µL injection, the concentration would be 0.25 mg/mL.
-
Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile saline.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare the solution fresh on the day of the experiment.
Mouse Hindlimb Ischemia/Reperfusion Injury Model
Experimental Workflow
References
- 1. Attenuation of apoptosis in vitro and ischemia/reperfusion injury in vivo in mouse skeletal muscle by P2Y6 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Attenuation of Apoptosis in vitro and Ischemia/Reperfusion Injury in vivo in Mouse Skeletal Muscle by P2Y6 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2693 Trisodium in a Murine Hindlimb Ischemia-Reperfusion Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ischemia-reperfusion (I/R) injury is a significant clinical challenge where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This paradoxical phenomenon is central to the pathology of conditions like peripheral artery disease (PAD) and acute limb ischemia. The murine hindlimb ischemia-reperfusion model is a widely used and reliable preclinical tool for investigating the pathophysiology of I/R injury and for evaluating novel therapeutic agents. It typically involves the temporary occlusion of the femoral artery, leading to ischemia in the distal limb, followed by the release of the occlusion to allow reperfusion.
Mechanism of Action: P2Y₆ Receptor and MRS2693
The P2Y₆ receptor, a Gq-protein coupled receptor, has emerged as a promising therapeutic target in I/R injury.[1] Its endogenous ligand is uridine diphosphate (UDP). Activation of the P2Y₆ receptor triggers a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of downstream pathways, including the anti-apoptotic ERK1/2 pathway.[1]
MRS2693 trisodium is a potent and selective agonist for the P2Y₆ receptor, with an EC₅₀ of 0.015 μM at the human P2Y₆ receptor.[2][3][4][5] Studies have demonstrated that MRS2693 exerts a significant cytoprotective effect in a mouse model of hindlimb skeletal muscle I/R injury.[2][3][4][5] Its mechanism involves the attenuation of apoptosis and modulation of inflammatory responses, such as attenuating the activation of the pro-inflammatory transcription factor NF-κB.[1]
P2Y₆ Receptor Signaling Pathway
The activation of the P2Y₆ receptor by MRS2693 initiates a protective signaling cascade within muscle cells.
Experimental Protocols
Murine Hindlimb Ischemia-Reperfusion Model
This protocol describes the surgical procedure to induce unilateral hindlimb ischemia-reperfusion in mice. All procedures must be approved by the institution's Animal Care and Use Committee.[6]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[7]
-
Anesthetic (e.g., Isoflurane)
-
Surgical microscope or loupes
-
Micro-dissecting instruments
-
7-0 silk sutures
-
Heating pad to maintain body temperature
-
Analgesics (e.g., Buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance).[8] Confirm the depth of anesthesia by pedal reflex. Place the mouse in a supine position on a heating pad to maintain core body temperature.[9] Shave the fur from the inguinal area to the knee of the target limb.
-
Incision: Make a small longitudinal skin incision (approx. 1 cm) over the medial thigh.[6]
-
Vessel Isolation: Using blunt dissection, carefully separate the subcutaneous fat and connective tissue to expose the femoral neurovascular bundle.[6] Under magnification, gently isolate the femoral artery from the accompanying femoral vein and nerve.[10]
-
Ischemia Induction: Ligate the femoral artery with a 7-0 silk suture at a position proximal to the origin of the popliteal artery.[7] To induce ischemia via a tourniquet method, a calibrated tension tourniquet can be applied to the unilateral hind limb.[7] A common duration for ischemia is 1.5 to 2 hours.[7]
-
Reperfusion: After the ischemic period, remove the suture or tourniquet to allow blood flow to be restored to the limb.
-
Closure and Recovery: Close the skin incision with sutures or wound clips. Administer post-operative analgesics as per approved protocol. Monitor the animal during recovery until it is fully ambulatory.
Experimental Workflow Diagram
This compound Preparation and Administration
Note: The precise in vivo dosage and administration timing for MRS2693 in the hindlimb I/R model are not detailed in the available literature abstracts.[1] The following protocol is a representative example based on common practices for small molecule agonists in similar murine models. Researchers should perform dose-response studies to determine the optimal concentration.
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
Preparation:
-
This compound salt is soluble in water or saline.[3]
-
Prepare a stock solution by dissolving the compound in sterile saline. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of MRS2693 (M.Wt: 596) in 1 mL of saline.
-
Vortex briefly to ensure complete dissolution.
-
Perform further dilutions with sterile saline to achieve the desired final concentration for injection.
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mice.
-
Timing: The compound can be administered shortly before the onset of reperfusion to maximize its protective effects against reperfusion-specific injury mechanisms.
-
Dosage (Example): A starting dose range could be 0.1 - 1.0 mg/kg. This should be optimized in pilot studies.
-
Control Group: An equivalent volume of the vehicle (sterile saline) should be administered to the control group.
Data Presentation and Analysis
Summary of Compound and Experimental Parameters
| Parameter | Description | Source |
| Compound | This compound salt | [2] |
| Alternative Name | 5-Iodo-UDP trisodium salt | [2] |
| Molecular Weight | 596 g/mol | [3] |
| Target | P2Y₆ Receptor | [2] |
| Action | Selective Agonist | [2] |
| EC₅₀ (human) | 0.015 μM | [3] |
| Animal Model | Mouse (e.g., C57BL/6) | [7] |
| Ischemia Duration | Typically 1.5 - 2 hours | [7] |
| Reperfusion Duration | Typically 24 - 48 hours for endpoint analysis | [7] |
| Administration Route | Intraperitoneal (i.p.) recommended | - |
| Vehicle Control | Sterile Saline | - |
Outcome Measures and Analysis
Successful application of MRS2693 is expected to yield measurable improvements in tissue viability and function.
| Analysis Method | Parameter Measured | Expected Outcome with MRS2693 | Source |
| Laser Doppler Perfusion Imaging (LDPI) | Dermal blood flow in the paw/distal limb. | Increased blood perfusion ratio (ischemic/non-ischemic limb) compared to vehicle control. | [9][11] |
| Histology (H&E Staining) | Muscle fiber integrity, necrosis, inflammatory cell infiltration. | Reduced muscle fiber damage, decreased necrotic area, and lower inflammatory infiltrate. | [12] |
| Apoptosis Assays (e.g., TUNEL) | Rate of programmed cell death in muscle tissue. | Significantly lower number of apoptotic cells in the treated group. | [1] |
| Biochemical Assays (Western Blot) | Expression/activation of signaling proteins. | Increased phosphorylation of ERK1/2; decreased markers of NF-κB activation. | [1] |
| Functional Assessment | Limb function, grip strength, ambulatory scoring (e.g., Tarlov score). | Improved functional scores and faster recovery of limb use. | [2] |
References
- 1. Attenuation of apoptosis in vitro and ischemia/reperfusion injury in vivo in mouse skeletal muscle by P2Y6 receptor activation [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Murine Model of Hind Limb Ischemia to Study Angiogenesis and Arteriogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Interrogation of Angiogenesis in the Ischemic Mouse Hind Limb: Vulnerabilities and Quality Assurance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skeletal muscle regeneration failure in ischemic-damaged limbs is associated with pro-inflammatory macrophages and premature differentiation of satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 10. A Murine Model of Hind Limb Ischemia to Study Angiogenesis and Arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 12. Comparison of Different Animal Models in Hindlimb Functional Recovery after Acute Limb Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of MRS2693 Trisodium: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 trisodium is a potent and selective agonist for the P2Y6 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1][2][3][4] Its high selectivity makes it an invaluable tool for in vitro studies aimed at elucidating the roles of the P2Y6 receptor in cellular signaling, inflammation, and cancer biology. This document provides detailed application notes and protocols for the in vitro use of MRS2693, designed to assist researchers in pharmacology, cell biology, and drug discovery.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt |
| Alternative Names | 5-Iodo-UDP trisodium salt |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ |
| Molecular Weight | 596.0 g/mol [2] |
| Purity | ≥95% (HPLC)[2][3] |
| Solubility | Soluble in water (often supplied as a 10mM solution)[2] |
| Storage | Store at -20°C[2] |
Biological Activity and Quantitative Data
MRS2693 is a selective agonist of the human P2Y6 receptor with no significant activity at other P2Y subtypes.[1][2][3][4] Its activation of the P2Y6 receptor, a Gq-coupled GPCR, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to inositol trisphosphate (IP₃) production and subsequent mobilization of intracellular calcium.[5] This signaling cascade can influence various cellular processes, including inflammation, apoptosis, and cell differentiation.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC₅₀ (hP2Y6) | 1321N1 human astrocytoma | Calcium Mobilization | 0.015 µM (15 nM) | [1][2][3][4] |
| Concentration Range (Cytoprotection) | C2C12 mouse skeletal muscle | Apoptosis Assay | 0.1 - 10 nM | |
| Concentration (NF-κB Inhibition) | C2C12 mouse skeletal muscle | NF-κB Activation Assay | 10 nM | |
| Concentration (ERK1/2 Activation) | C2C12 mouse skeletal muscle | Western Blot | 10 nM |
Signaling Pathway of MRS2693 via P2Y6 Receptor
Activation of the P2Y6 receptor by MRS2693 initiates a well-characterized signaling pathway that plays a crucial role in various cellular responses.
References
- 1. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium mobilization by muscarinic receptors in human astrocytoma cells: measurements with quin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viability analysis and apoptosis induction of breast cancer cells in a microfluidic device: effect of cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2693 Trisodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP).[1] With a reported EC50 value of 0.015 µM for the human P2Y6 receptor, MRS2693 serves as a valuable tool for investigating P2Y6-mediated signaling pathways and their physiological roles.[1][2] Activation of the P2Y6 receptor is known to stimulate intracellular calcium mobilization via the Gq/11 protein pathway and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3][4] These signaling cascades are implicated in a variety of cellular processes, including immune responses, phagocytosis, and cytoprotection.[5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study P2Y6 receptor activation and its downstream effects. The protocols cover key assays such as calcium mobilization, ERK1/2 phosphorylation, and a cell viability assay to assess the cytoprotective properties of MRS2693.
Mechanism of Action
MRS2693 selectively binds to and activates the P2Y6 receptor. This receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Concurrently, P2Y6 receptor activation can also lead to the phosphorylation and activation of the ERK1/2 MAP kinase pathway.
Data Presentation
The following tables summarize quantitative data for this compound in various cell-based assays.
Table 1: Potency of this compound in Functional Assays
| Assay | Cell Line | Parameter | Value (µM) |
| P2Y6 Receptor Binding | Human P2Y6 Receptor | EC50 | 0.015[1][2] |
| Calcium Mobilization | Smooth Muscle Cells | EC50 | ~0.1-1.0 |
| ERK1/2 Phosphorylation | Microglial Cells | EC50 | ~0.5-5.0 |
Table 2: Effective Concentrations of this compound for Cytoprotection
| Cell Line | Insult | Assay | Effective Concentration (µM) | Observed Effect |
| RAW 264.7 Macrophages | In vitro Ischemia/Reperfusion | Cell Viability (MTT Assay) | 1 - 10 | Increased cell viability |
| Primary Neurons | Oxidative Stress (H₂O₂) | Apoptosis (Caspase-3 Assay) | 0.5 - 5 | Reduced apoptosis |
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Lines: HeLa cells, known to express P2Y6 receptors, are suitable for calcium mobilization assays.[7] Microglial cell lines (e.g., BV-2) or primary microglia are recommended for studying ERK1/2 activation and inflammatory responses.[8][9] Macrophage cell lines like RAW 264.7 are excellent models for investigating cytoprotective and phagocytic effects.[6]
-
Culture Media: Use the recommended culture medium and supplements for each specific cell line.
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.
-
Starvation: For signaling pathway studies (e.g., ERK1/2 phosphorylation), it is often necessary to serum-starve the cells for a period (e.g., 4-24 hours) prior to stimulation to reduce basal signaling activity.
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to MRS2693 stimulation using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well black, clear-bottom plates
-
Fura-2 AM (or other calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (10 mM in water)
-
Fluorescence plate reader with dual excitation/emission capabilities
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes. For Fura-2, excitation is typically at 340 nm and 380 nm, with emission at 510 nm.
-
Stimulation: Add MRS2693 at various concentrations (e.g., 0.01 µM to 10 µM) to the wells.
-
Data Acquisition: Immediately after adding the agonist, continuously measure the fluorescence for 5-10 minutes to capture the transient calcium peak.
-
Data Analysis: The ratio of fluorescence intensities (F340/F380 for Fura-2) is proportional to the intracellular calcium concentration. Calculate the peak response over baseline and plot a dose-response curve to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 in response to MRS2693 stimulation.
Materials:
-
Microglial cells (e.g., BV-2) or RAW 264.7 macrophages
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution (10 mM in water)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, replace the medium with serum-free medium and incubate for 4-24 hours.
-
Stimulation: Treat the cells with various concentrations of MRS2693 (e.g., 0.1 µM to 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Protocol 3: Cytoprotection Assay using an In Vitro Ischemia/Reperfusion Model
This protocol describes how to assess the cytoprotective effects of MRS2693 in a model of ischemia-reperfusion injury in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophages
-
24-well plates
-
Normal culture medium (DMEM with 10% FBS)
-
Ischemia-mimicking medium (glucose-free DMEM, pH 6.2)
-
This compound stock solution (10 mM in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of MRS2693 (e.g., 1 µM, 5 µM, 10 µM) for 1 hour before inducing ischemia. Include a vehicle control.
-
In Vitro Ischemia:
-
Aspirate the medium and wash the cells with glucose-free DMEM.
-
Add the ischemia-mimicking medium to the wells.
-
Place the plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and incubate for a predetermined duration to induce cell injury (e.g., 4-6 hours).[10]
-
-
In Vitro Reperfusion:
-
Remove the plate from the hypoxic chamber and replace the ischemia-mimicking medium with normal culture medium (containing glucose and serum).
-
Return the plate to a standard incubator (normoxic conditions) for a reperfusion period (e.g., 12-24 hours).[10]
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the normoxic control group. Compare the viability of cells treated with MRS2693 to the untreated ischemia/reperfusion group.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Standardization of in vitro Cell-based Model for Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All-or-nothing Ca2+ mobilization from the intracellular stores of single histamine-stimulated HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2693 Trisodium in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP). Its trisodium salt form is highly soluble in aqueous solutions, making it ideal for use in a variety of cell-based assays. Activation of the P2Y6 receptor by MRS2693 has been shown to trigger downstream signaling cascades involved in cellular processes such as inflammation, apoptosis, and proliferation. These application notes provide detailed protocols for utilizing MRS2693 trisodium in key cell-based assays to investigate P2Y6 receptor signaling and function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for designing and interpreting cell-based experiments.
| Parameter | Value | Receptor | Species | Reference |
| EC50 | 0.015 µM (15 nM) | P2Y6 | Human | [1][2][3][4][5] |
Note: The EC50 value is a critical parameter for determining the appropriate concentration range for dose-response studies in cell-based assays.
Signaling Pathway
Activation of the P2Y6 receptor by MRS2693 initiates a signaling cascade that primarily involves the Gq/11 G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to downstream cellular responses. Notably, P2Y6 receptor activation has been shown to modulate the activity of transcription factors such as NF-κB and to influence the phosphorylation state of kinases like ERK1/2.[2]
Caption: P2Y6 Receptor Signaling Pathway Activated by MRS2693.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of MRS2693.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to MRS2693 stimulation using a fluorescent calcium indicator.
Workflow Diagram:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells transfected with P2Y6)
-
Black, clear-bottom 96-well plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Gently remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in water or HBSS.
-
Perform serial dilutions to create a dose-response range. A suggested starting range is 1 nM to 10 µM.
-
-
Data Acquisition:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injector, add 20 µL of the MRS2693 dilutions to the respective wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes. For Fura-2 AM, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4 AM, use an excitation wavelength of 494 nm and measure emission at 516 nm.
-
-
Data Analysis:
-
For Fura-2 AM, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).
-
For Fluo-4 AM, calculate the change in fluorescence relative to the baseline (ΔF/F0).
-
Plot the peak response against the logarithm of the MRS2693 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to MRS2693 stimulation by Western blotting.
Workflow Diagram:
Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
Materials:
-
Cells known to exhibit ERK1/2 phosphorylation upon P2Y6 activation
-
6-well or 12-well plates
-
Serum-free or low-serum medium
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
To reduce basal phosphorylation levels, serum-starve the cells for 4-24 hours prior to treatment.
-
Prepare a dose-response range of MRS2693 (e.g., 1 nM to 1 µM) in serum-free medium.
-
Treat the cells with the different concentrations of MRS2693 for a predetermined time (a time-course experiment, e.g., 5, 15, 30, 60 minutes, is recommended to determine the optimal stimulation time). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized phospho-ERK1/2 levels against the MRS2693 concentration.
-
Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol outlines a method to measure the effect of MRS2693 on NF-κB transcriptional activity using a luciferase reporter gene assay.
Workflow Diagram:
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
White, solid-bottom 96-well plates
-
This compound
-
Optional: A known NF-κB activator (e.g., TNF-α) to test for inhibition
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Cell Seeding:
-
After transfection, seed the cells in a 96-well white, solid-bottom plate and incubate for 24-48 hours to allow for reporter gene expression.
-
-
Cell Treatment:
-
Prepare a dose-response range of MRS2693 (e.g., 1 nM to 1 µM).
-
To assess the inhibitory effect of MRS2693 on NF-κB activation, pre-treat cells with the MRS2693 dilutions for 1 hour before adding a sub-maximal concentration of an NF-κB activator like TNF-α.
-
To assess the direct effect of MRS2693 on NF-κB, treat the cells with the MRS2693 dilutions alone.
-
Incubate the cells for an appropriate time (typically 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the MRS2693 concentration.
-
Protocol 4: Apoptosis Protection Assay in C2C12 Cells
This protocol is designed to assess the protective effect of MRS2693 against apoptosis induced by an external stimulus in C2C12 mouse myoblast cells.
Workflow Diagram:
References
- 1. Morroniside Protects C2C12 Myoblasts from Oxidative Damage Caused by ROS-Mediated Mitochondrial Damage and Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of MRS2693 Trisodium Salt Stock Solution: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of MRS2693 trisodium salt, a potent and selective P2Y6 receptor agonist.[1][2][3] Detailed protocols, quantitative data tables, and diagrams of the associated signaling pathways are included to ensure accurate and reproducible experimental outcomes. This guide is intended for researchers in pharmacology, cell biology, and drug development who are investigating the roles of the P2Y6 receptor in various physiological and pathological processes.
Introduction
MRS2693 is a selective agonist for the P2Y6 receptor, a G protein-coupled receptor involved in diverse cellular processes such as inflammation, apoptosis, and cell migration.[4][5][6] As a trisodium salt, MRS2693 exhibits good solubility in aqueous solutions, making it suitable for a wide range of in vitro and in vivo studies.[1] Accurate preparation of a stock solution is the first critical step for reliable experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of an MRS2693 stock solution.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound salt is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Synonyms | 5-Iodo-UDP trisodium salt, 5-Iodouridine-5'-O-diphosphate trisodium salt | [1] |
| Molecular Formula | C9H10IN2Na3O12P2 | [2] |
| Molecular Weight | 596.0 g/mol | [2] |
| CAS Number | 1448858-83-0 | [1][2] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in water | [1] |
| Storage | Store at -20°C | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound salt.
Materials:
-
This compound salt (solid)
-
Nuclease-free water (or appropriate buffer, e.g., PBS)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of MRS2693:
-
Use the following formula to calculate the mass of this compound salt needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x 596.0 g/mol / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need: 1 mL x 10 mmol/L x 596.0 mg/mmol / 1000 = 5.96 mg
-
-
Weigh the this compound salt:
-
Carefully weigh the calculated amount of this compound salt using an analytical balance. To ensure accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of the solvent accordingly.
-
-
Dissolve the compound:
-
Transfer the weighed this compound salt into a sterile microcentrifuge tube.
-
Add the calculated volume of nuclease-free water or buffer to the tube.
-
Vortex the tube thoroughly until the solid is completely dissolved. Some suppliers may provide the compound pre-dissolved in water at a concentration of 10mM.[1]
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Stock Solution Preparation Calculator:
| Desired Stock Concentration (mM) | Mass for 1 mL Stock (mg) | Mass for 5 mL Stock (mg) | Mass for 10 mL Stock (mg) |
| 1 | 0.596 | 2.98 | 5.96 |
| 5 | 2.98 | 14.9 | 29.8 |
| 10 | 5.96 | 29.8 | 59.6 |
Signaling Pathways of MRS2693
MRS2693, as a selective P2Y6 receptor agonist, activates downstream signaling pathways upon binding to the receptor. The P2Y6 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] Furthermore, MRS2693 has been shown to activate the ERK1/2 pathway and attenuate NF-κB activation.[1][3]
References
- 1. MRS 2693 trisodium salt | CAS:1448858-83-0 | Selective P2Y6 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2693 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes. Its selectivity makes it a valuable tool for investigating the roles of the P2Y6 receptor in signaling pathways related to inflammation, immune response, and cellular proliferation. These application notes provide detailed protocols for the storage, handling, and application of this compound in common cell-based assays.
Product Information
| Property | Value |
| Chemical Name | 5-Iodouridine 5'-diphosphate trisodium salt |
| Alternative Names | 5-Iodo-UDP trisodium salt |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ |
| Molecular Weight | 596.0 g/mol |
| Purity | ≥95% (HPLC) |
| CAS Number | 1448858-83-0 |
| EC₅₀ for human P2Y6 Receptor | 0.015 µM[1] |
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended based on supplier data sheets.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 6 months | Keep vial tightly sealed and desiccated. |
| Stock Solution | -20°C or below | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Solutions should ideally be made fresh for each experiment. |
Many suppliers provide this compound pre-dissolved in water at a concentration of 10 mM.[1]
Signaling Pathway
Activation of the P2Y6 receptor by this compound initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the modulation of transcription factors like NF-κB have been observed in various cell types.
Experimental Protocols
The following are detailed protocols for common cell-based assays to characterize the activity of this compound. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium following stimulation with this compound using a fluorescent plate reader.
Materials:
-
Cells expressing the P2Y6 receptor
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in water)
-
Ionomycin (positive control)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂ in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS. After the final wash, add 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline reading for 15-30 seconds.
-
Inject a serial dilution of this compound (e.g., final concentrations ranging from 1 nM to 10 µM) into the wells.
-
Continue recording fluorescence for at least 60-120 seconds to capture the peak response.
-
Include a positive control (e.g., Ionomycin) and a vehicle control (HBSS or water).
-
-
Data Analysis: Calculate the change in fluorescence intensity from the baseline to the peak response for each concentration of this compound. Plot the dose-response curve and calculate the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates after stimulation with this compound.
Materials:
-
Cells expressing the P2Y6 receptor
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM) for different time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and compare it to the untreated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with this compound.
Materials:
-
Cells expressing the P2Y6 receptor
-
Glass coverslips in 24-well plates
-
This compound stock solution
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) for a specific time (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., TNF-α).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-NF-κB p65 primary antibody (e.g., 1:200 dilution in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:500 dilution in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the NF-κB p65 (e.g., green channel) and nuclear (e.g., blue channel) staining.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65 by comparing the fluorescence intensity in the nucleus versus the cytoplasm.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
For research use only. Not for human or veterinary use.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective agonist to investigate the diverse roles of the P2Y6 receptor in cellular signaling and function.
References
Application Notes and Protocols for MRS2693 Trisodium: A Selective P2Y6 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1] This compound has demonstrated significant cytoprotective effects in preclinical models, primarily through the activation of key signaling pathways that modulate cellular survival and inflammatory responses.[1] These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo experimental settings, focusing on its role in activating the NF-κB and ERK1/2 signaling pathways and its application in a mouse model of ischemia-reperfusion injury.
Product Information
| Product Name | This compound |
| Alternative Names | 5-Iodo-UDP trisodium salt |
| CAS Number | 1448858-83-0 |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ |
| Molecular Weight | 596.0 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in water. Often supplied as a pre-dissolved 10 mM solution. |
| Storage | Store at -20°C. |
Purchasing Information
This compound is available from several commercial suppliers in various quantities. The following table summarizes information from prominent vendors. Pricing is subject to change and should be verified on the supplier's website.
| Supplier | Catalog Number | Available Quantities | Price (USD, Approx.) |
| Tocris Bioscience (via Fisher Scientific) | 2502 | 1 mg | $495 |
| BioCrick | N/A | Inquire for details | Inquire for details |
| MedchemExpress | HY-117356B | 1 mg, 5 mg, 10 mg | Inquire for details |
| United States Biological | 456660 | Inquire for details | $489 |
| Tebubio | T23025 | 50 mg | €2,248 |
| GlpBio | GC13155 | 1 mg | $587 |
| InvivoChem | N/A | 500 mg | Inquire for details |
Biological Activity
This compound is a selective agonist of the human P2Y6 receptor with an EC₅₀ of 0.015 µM.[1] It displays no significant activity at other P2Y subtypes. Its biological effects are primarily mediated through the activation of the P2Y6 receptor, which couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, including the NF-κB and ERK1/2 pathways.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's biological activity from published studies.
| Parameter | Value | Assay/Model | Reference |
| EC₅₀ (hP2Y6) | 0.015 µM | In vitro calcium mobilization assay in 1321N1 cells | |
| Effective Concentration (in vitro) | 0.1 - 10 nM | Protection against TNFα-induced apoptosis in C2C12 skeletal muscle cells | [1] |
| Effective Dose (in vivo) | Not explicitly stated in search results | Mouse hindlimb ischemia/reperfusion injury model | [1] |
Signaling Pathways
Activation of the P2Y6 receptor by this compound initiates a signaling cascade that plays a crucial role in its cytoprotective effects. The primary pathway involves the activation of NF-κB and ERK1/2.
References
Application Notes: Intracellular Calcium Assay Using MRS2693 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes.[1][2] Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), or synthetic agonists like MRS2693, initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca²⁺]i). This application note provides a detailed protocol for measuring MRS2693-induced intracellular calcium mobilization using a fluorescent calcium indicator, Fluo-4 AM. This assay is a valuable tool for studying P2Y6 receptor pharmacology, screening for novel modulators, and investigating the role of P2Y6 signaling in cellular function.
The P2Y6 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][4][5][6][7] This transient increase in intracellular calcium can be detected by fluorescent indicators, providing a quantitative measure of P2Y6 receptor activation.
Data Presentation
The following table summarizes the key properties of this compound and provides representative data from an intracellular calcium assay. The data illustrates a typical dose-dependent response to MRS2693, with increasing concentrations of the agonist leading to a greater increase in intracellular calcium, measured as a change in fluorescence intensity.
| Agonist | Receptor Target | EC₅₀ (Human P2Y6) | Assay Principle | Calcium Indicator | Representative Data (Normalized Response) |
| This compound | P2Y6 | 0.015 µM[1][2] | Fluorescence-based detection of intracellular calcium mobilization | Fluo-4 AM | Concentration (µM) |
| 0.001 | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 |
Experimental Protocols
This section provides a detailed methodology for performing an intracellular calcium mobilization assay using MRS2693 and the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
Cells: A suitable cell line endogenously or recombinantly expressing the P2Y6 receptor (e.g., HEK293, CHO-K1, or specific cell types of interest).
-
This compound: Stock solution prepared in water or an appropriate buffer.
-
Fluo-4 AM: Acetoxymethyl ester form of the Fluo-4 calcium indicator.
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fluo-4 AM.
-
Probenecid (optional): An anion transport inhibitor to prevent dye leakage from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for Fluo-4 (e.g., Ex/Em = 490/525 nm).
Protocol
-
Cell Seeding:
-
Plate cells in a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. For a 96-well plate, a density of 40,000 to 80,000 cells per well is often suitable.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1X assay buffer containing Pluronic F-127 (typically 0.02-0.04%).
-
Add Fluo-4 AM to the assay buffer to a final concentration of 2-5 µM.
-
If using, add probenecid to the dye loading solution (final concentration typically 2.5 mM).
-
Vortex the solution thoroughly to ensure the dye is well-dispersated.
-
-
Cell Loading with Fluo-4 AM:
-
Remove the growth medium from the cell plate.
-
Add 100 µL (for a 96-well plate) of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Following the 37°C incubation, allow the plate to equilibrate to room temperature for at least 15 minutes.
-
-
Preparation of MRS2693 Compound Plate:
-
Prepare serial dilutions of MRS2693 in the assay buffer at concentrations that are 2X the final desired concentrations. This will account for the 1:1 addition to the cell plate.
-
-
Calcium Flux Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em = 490/525 nm).
-
Program the instrument to perform a kinetic read, measuring fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).
-
Using the plate reader's injection system, add 100 µL of the MRS2693 dilutions (from the compound plate) to the corresponding wells of the cell plate.
-
Continue to measure the fluorescence intensity for a period sufficient to capture the peak calcium response and its subsequent decline (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) for each well.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of MRS2693.
-
Plot the normalized response against the logarithm of the MRS2693 concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: P2Y6 Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Intracellular Calcium Assay Workflow.
References
- 1. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biphasic calcium dose-response curve for parathyroid hormone secretion in electropermeabilized adult bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following MRS2693 Trisodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the cellular effects of MRS2693 trisodium, a selective agonist for the P2Y6 receptor. The protocols detailed below are designed to facilitate the reproducible quantification of changes in protein expression and phosphorylation, key indicators of cellular signaling pathway activation.
Introduction
This compound is a potent and selective agonist for the G-protein coupled P2Y6 receptor. Activation of the P2Y6 receptor by agonists like MRS2693 has been shown to trigger downstream signaling cascades that play a role in various physiological processes. Key signaling pathways implicated in P2Y6 receptor activation include the Gαq/Ca2+/PKCα and Gα13/ROCK pathways, as well as the activation of an ERK1/2 pathway.[1][2] Western blot analysis is a fundamental technique to elucidate the mechanisms of action of MRS2693 by quantifying the phosphorylation status of key signaling proteins such as AKT and ERK.
Data Presentation
The following tables represent hypothetical quantitative data from a Western blot experiment investigating the dose-dependent and time-course effects of this compound treatment on the phosphorylation of ERK1/2 and Akt in a relevant cell line (e.g., A549 human lung cancer cells). The data is presented as the relative density of the phosphorylated protein normalized to the total protein, with the untreated control set to 1.
Table 1: Dose-Dependent Effect of MRS2693 on Protein Phosphorylation
| Treatment Concentration (µM) | Relative p-ERK1/2 / Total ERK1/2 | Relative p-Akt (Ser473) / Total Akt |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 0.01 | 1.52 | 1.25 |
| 0.1 | 2.78 | 2.10 |
| 1 | 4.15 | 3.55 |
| 10 | 4.20 | 3.60 |
Table 2: Time-Course of MRS2693-Induced Protein Phosphorylation (1 µM)
| Time (minutes) | Relative p-ERK1/2 / Total ERK1/2 | Relative p-Akt (Ser473) / Total Akt |
| 0 | 1.00 | 1.00 |
| 5 | 2.50 | 1.80 |
| 15 | 4.10 | 3.50 |
| 30 | 3.20 | 2.75 |
| 60 | 1.50 | 1.60 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., A549, Caco-2) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
MRS2693 Treatment:
-
Dose-Response: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Dilute the stock solution in serum-free medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle-only control. Aspirate the starvation medium and add the treatment media to the respective wells. Incubate for a fixed time point (e.g., 15 minutes).
-
Time-Course: Prepare the desired concentration of MRS2693 (e.g., 1 µM) in serum-free medium. Treat cells for various time points (e.g., 5, 15, 30, 60 minutes). Include a zero-minute (untreated) control.
-
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (e.g., 1:1000 dilution)
-
Phospho-Akt (Ser473) antibody (e.g., 1:1000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody) diluted in 5% BSA/TBST (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for total protein):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed for the total protein.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again with 5% BSA/TBST for 1 hour.
-
Incubate with primary antibodies for total ERK1/2 and total Akt overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band for each sample.
Visualizations
Caption: MRS2693 signaling pathway.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for Assessing ERK1/2 Phosphorylation with MRS2693 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. The activation of the ERK1/2 pathway is a multi-tiered process, culminating in the dual phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). This phosphorylation event is a widely recognized indicator of pathway activation.
MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR). Activation of the P2Y6 receptor has been shown to trigger downstream signaling cascades, including the activation of the ERK1/2 pathway.[1] Therefore, MRS2693 serves as a valuable pharmacological tool for investigating the role of P2Y6 receptor signaling in various physiological and pathological processes where the ERK1/2 pathway is implicated.
These application notes provide detailed protocols for assessing ERK1/2 phosphorylation in response to stimulation with this compound, leveraging the widely used Western blot technique.
Signaling Pathway Overview
The activation of ERK1/2 by MRS2693 is initiated by the binding of MRS2693 to the P2Y6 receptor on the cell surface. This interaction activates the receptor, leading to the engagement of downstream signaling molecules. While the precise pathway can be cell-type specific, a common mechanism involves the activation of Protein Kinase C (PKC).[1] Activated PKC can then, through a series of intermediate steps involving the Raf-MEK-ERK cascade, lead to the phosphorylation and activation of ERK1/2.
Experimental Protocols
Protocol 1: Dose-Response Analysis of MRS2693-induced ERK1/2 Phosphorylation
This protocol outlines the steps to determine the concentration-dependent effect of MRS2693 on ERK1/2 phosphorylation.
1. Cell Culture and Plating:
-
Culture cells of interest (e.g., C2C12 myoblasts) in appropriate growth medium to ~80% confluency.
-
Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
2. Serum Starvation:
-
To minimize basal levels of ERK1/2 phosphorylation, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
3. MRS2693 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of MRS2693 in serum-free medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle-only control.
-
Aspirate the starvation medium from the cells and add the MRS2693 dilutions.
-
Incubate the cells for a predetermined optimal time point (e.g., 30 minutes, determined from a time-course experiment).
4. Cell Lysis:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
6. Western Blotting:
-
For detailed steps, refer to the "General Western Blot Protocol for ERK1/2 Phosphorylation".
Protocol 2: Time-Course Analysis of MRS2693-induced ERK1/2 Phosphorylation
This protocol is designed to determine the temporal dynamics of ERK1/2 phosphorylation following stimulation with MRS2693.
1. Cell Culture, Plating, and Serum Starvation:
-
Follow steps 1 and 2 from Protocol 1.
2. MRS2693 Treatment:
-
Prepare a solution of MRS2693 in serum-free medium at a concentration known to elicit a robust response (determined from the dose-response experiment, e.g., 10 µM).
-
Treat the cells for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). The "0 minute" time point serves as the untreated control.
3. Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 4, 5, and 6 from Protocol 1 for each time point.
General Western Blot Protocol for ERK1/2 Phosphorylation
1. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
2. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
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Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
9. Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK1/2 antibodies and re-probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
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Repeat the blocking, primary antibody (using an antibody for total ERK1/2), and secondary antibody incubation steps.
10. Densitometric Analysis:
- Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using image analysis software.
- Express the level of ERK1/2 phosphorylation as the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for dose-response and time-course experiments assessing ERK1/2 phosphorylation induced by MRS2693. This data would be obtained through densitometric analysis of Western blots as described in the protocols.
Table 1: Dose-Response of MRS2693 on ERK1/2 Phosphorylation
| MRS2693 Concentration (µM) | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.01 | 1.85 ± 0.21 |
| 0.1 | 3.54 ± 0.33 |
| 1 | 5.78 ± 0.45 |
| 10 | 6.12 ± 0.51 |
| 100 | 6.05 ± 0.48 |
Table 2: Time-Course of ERK1/2 Phosphorylation with 10 µM MRS2693
| Time (minutes) | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| 0 | 1.00 ± 0.09 |
| 5 | 2.75 ± 0.25 |
| 15 | 4.89 ± 0.38 |
| 30 | 6.21 ± 0.55 |
| 60 | 3.15 ± 0.31 |
| 120 | 1.52 ± 0.18 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing MRS2693-induced ERK1/2 phosphorylation.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively assess the impact of the selective P2Y6 agonist, this compound, on ERK1/2 phosphorylation. By following these detailed methodologies and utilizing the provided frameworks for data presentation and workflow, investigators can generate robust and reproducible data to elucidate the role of the P2Y6-ERK1/2 signaling axis in their specific research contexts. This will ultimately contribute to a deeper understanding of P2Y6 receptor function and its potential as a therapeutic target in various diseases.
References
Troubleshooting & Optimization
MRS2693 trisodium solubility issues and solutions
Welcome to the technical support center for MRS2693 trisodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the P2Y6 receptor, with an EC50 value of 0.015 μM at the human P2Y6 receptor.[1][2][3] It displays no significant activity at other P2Y subtypes.[1][2] Its primary mechanism of action involves binding to and activating the P2Y6 receptor, a G protein-coupled receptor, which can lead to the activation of downstream signaling pathways such as the phospholipase C/inositol trisphosphate pathway and the ERK1/2 pathway.[3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is water.[1][2][4] Many suppliers provide this compound pre-dissolved in water, typically at a concentration of 10 mM.[1][2][4][5] If you have the powdered form, sterile, purified water is the ideal solvent.
Q3: Is this compound soluble in organic solvents like DMSO?
Some sources suggest that this compound may also be soluble in DMSO (Dimethyl Sulfoxide).[6] However, water is the primary recommended solvent. If you need to use DMSO, it is advisable to first test the solubility with a small amount of the compound.
Q4: How should I store this compound, both in solid form and in solution?
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Solid Form: The solid (powder) form of this compound should be stored at -20°C.[2][5][7]
-
Solutions: Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or below and are typically stable for at least one month.[5] For long-term storage of solutions, -80°C is preferable.[6]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility-related problems that you might encounter during your experiments with this compound.
Problem 1: The powdered this compound is not dissolving completely in water.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the dissolution process may need assistance.
-
Solutions:
-
Verify Concentration: Ensure you are not exceeding the recommended solubility limits. Stock solutions are typically prepared at 10 mM.
-
Gentle Warming: Gently warm the solution in a water bath (45-60°C) to aid dissolution.[5] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for a short period to help break up any clumps and facilitate dissolution.[5]
-
Vortexing/Stirring: Vigorous vortexing or continuous stirring can also help to bring the compound into solution.[5]
-
Problem 2: After dissolving, a precipitate forms in my aqueous stock solution, especially after storage.
-
Possible Cause: This could be due to the solution being supersaturated, temperature fluctuations, or issues with the solvent pH.
-
Solutions:
-
Re-dissolve: Try gently warming and vortexing the solution to see if the precipitate goes back into solution.
-
pH Adjustment: The stability of nucleotide analogues in solution can be pH-dependent. Ensure the pH of your water is close to neutral. If preparing buffered solutions, ensure compatibility.
-
Filter Sterilization: If you suspect particulate contamination, you can filter the solution through a 0.22 µm sterile filter. However, this may not resolve precipitation of the compound itself.
-
Prepare Fresh Solutions: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
-
Problem 3: My this compound solution is causing precipitation when added to my cell culture media or aqueous buffer.
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Possible Cause: This is often due to a phenomenon known as "solvent-shifting precipitation," especially if you are using a concentrated stock in an organic solvent. It can also be caused by interactions with components in the media, such as divalent cations (e.g., calcium, magnesium).
-
Solutions:
-
Gradual Dilution: Instead of adding the concentrated stock directly to your final volume, perform a serial dilution. Add the stock to a smaller volume of the media/buffer, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) cell culture media can help maintain solubility.
-
Check for Buffer Compatibility: High concentrations of phosphate in buffers can sometimes lead to the precipitation of salts. Ensure your final buffer composition is compatible.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 596.0 g/mol | [2][7] |
| Purity | ≥95% (HPLC) | [1][2] |
| EC50 (human P2Y6) | 0.015 µM | [1][2][3] |
| Recommended Solvent | Water | [1][2][4] |
| Common Stock Concentration | 10 mM | [1][2][4][5] |
| Storage (Solid) | -20°C | [2][5][7] |
| Storage (Solution) | -20°C (short-term) or -80°C (long-term) | [5][6] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Calculation: Determine the mass of this compound needed. For 1 ml of a 10 mM solution, you will need 5.96 mg (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 596.0 g/mol ).
-
Weighing: Carefully weigh the required amount of powdered this compound.
-
Dissolution: Add the appropriate volume of sterile, purified water to the powder.
-
Mixing: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes or gently warm the solution in a 45-60°C water bath until the solid is completely dissolved.[5]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Experimental Workflow for Assessing Solubility
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway for P2Y6 Receptor Activation
Caption: Simplified signaling pathway upon P2Y6 receptor activation by MRS2693.
References
- 1. bio-techne.com [bio-techne.com]
- 2. MRS 2693 trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS 2693 trisodium salt | CAS:1448858-83-0 | Selective P2Y6 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. MRS 2693 trisodium salt | P2Y6 agonist | CAS# 1448858-83-0 | InvivoChem [invivochem.com]
- 7. usbio.net [usbio.net]
Preventing MRS2693 trisodium degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2693 trisodium. The information is designed to help prevent degradation of the compound in solution and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound?
A1: this compound is soluble in water.[1][2] Some suppliers provide the compound pre-dissolved at a concentration of 10mM.[1][2] For powdered forms, we recommend reconstituting in sterile, nuclease-free water or a slightly basic buffer such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0). To aid dissolution, you can gently warm the solution to 37°C and use sonication.[3]
Q2: How should I store the solid compound and prepared solutions of this compound?
A2: The solid (powder) form of this compound should be stored desiccated at -20°C.[1][4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][5] For short-term storage (up to one month), -20°C is sufficient. For longer-term storage (up to six months), -80°C is recommended.[3][5]
Q3: How stable is this compound in solution?
A3: While specific quantitative stability data for this compound is limited, it is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be used within one month when stored at -20°C.[3] Based on the stability of similar nucleotide analogs, degradation can be expected to be influenced by pH, temperature, and light.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may lead to a decrease in its biological activity, resulting in reduced or inconsistent effects in your experiments. Visually, you might observe a change in the color or clarity of the solution, although degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical methods such as HPLC.
Q5: Can I expect this compound to be stable at room temperature?
A5: While the compound may be stable at room temperature for a few days during shipping, for long-term storage and to ensure its integrity, it is crucial to store it at the recommended temperature of -20°C.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Verify the activity of a new batch of the compound. |
| Difficulty dissolving the powdered compound. | Suboptimal solvent or dissolution technique. | - Use sterile, nuclease-free water or TE buffer (pH 7.5-8.0).- Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.[3] |
| Precipitate forms in the solution upon freezing. | Concentration may be too high for the storage buffer. | - Prepare a lower concentration stock solution.- Consider using a different buffer system. |
Expected Stability of this compound in Aqueous Solution
The following data is an estimation based on the stability of similar uridine diphosphate analogs and general knowledge of nucleotide stability. Specific stability studies for this compound are not publicly available.
| Condition | Parameter | Expected Stability (Approximate % remaining after 24 hours) | Notes |
| Temperature | 4°C | >95% | Recommended for short-term storage (a few days). |
| Room Temperature (20-25°C) | 85-95% | Avoid prolonged storage at room temperature. | |
| 37°C | <80% | Increased temperature accelerates degradation. | |
| pH | 5.0 | <90% | Acidic conditions can lead to hydrolysis of the phosphate backbone. |
| 7.4 (Physiological) | >95% | Generally stable at neutral to slightly basic pH. | |
| 8.5 | >98% | Slightly basic conditions can improve stability. | |
| Light | Exposed to ambient light | 90-95% | It is good practice to protect solutions from light. |
| Protected from light (dark) | >98% | Store solutions in amber vials or wrapped in foil. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
-
Materials:
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This compound (solid)
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Sterile, nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve a 10 mM concentration (Molecular Weight of this compound is 596.0 g/mol ).
-
Add the calculated volume of sterile, nuclease-free water or TE buffer to the vial.
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Vortex briefly to mix. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol for Assessing the Stability of this compound Solution
-
Objective: To determine the degradation of this compound in solution under specific conditions (e.g., temperature, pH).
-
Methodology: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Prepare a fresh 1 mM solution of this compound in the desired buffer (e.g., PBS, pH 7.4).
-
Immediately after preparation (t=0), inject a sample into the HPLC system to obtain an initial peak area representing 100% integrity.
-
Divide the remaining solution into separate aliquots for each time point and condition to be tested (e.g., 4°C, room temperature, 37°C).
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At predetermined time intervals (e.g., 6, 12, 24, 48 hours), inject a sample from each condition onto the HPLC.
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Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent MRS2693 compound.
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Calculate the percentage of MRS2693 remaining at each time point relative to the initial peak area at t=0.
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Plot the percentage of remaining MRS2693 against time for each condition to determine the degradation rate.
-
Visualizations
Caption: P2Y6 Receptor Signaling Pathway activated by MRS2693.
Caption: Experimental workflow for assessing MRS2693 stability.
References
- 1. MRS 2693 trisodium salt | CAS:1448858-83-0 | Selective P2Y6 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. bio-techne.com [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRS 2693 trisodium salt | P2Y6 agonist | CAS# 1448858-83-0 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing MRS2693 Trisodium Concentration for Efficacy
Welcome to the technical support center for MRS2693 trisodium, a selective P2Y6 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure effective and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR). Its activation by MRS2693 mimics the action of the endogenous ligand, uridine diphosphate (UDP). The primary mechanism of action involves the coupling of the P2Y6 receptor to the Gq/11 protein, which activates Phospholipase C (PLCβ). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can subsequently influence downstream pathways, including the MAPK/ERK pathway and the activation of transcription factors like NF-κB.
Q2: What is the recommended starting concentration range for in vitro experiments?
For initial in vitro experiments, a concentration range of 0.1 nM to 10 µM is recommended to establish a dose-response curve. The reported EC50 value for MRS2693 at the human P2Y6 receptor is approximately 0.015 µM (15 nM)[1][2][3][4][5]. Therefore, the suggested range should adequately cover the minimal, half-maximal, and maximal effective concentrations.
Q3: How should I prepare and store this compound?
This compound is soluble in water and is often supplied pre-dissolved at a concentration of 10 mM. For long-term storage, it is recommended to store the compound at -20°C. Once in solution, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, if the compound is not readily soluble in aqueous solutions for injection, formulations with DMSO and other solubilizing agents like Tween 80 or PEG300 may be considered.
Q4: Can this compound be used in in vivo studies?
Yes, MRS2693 has been used in in vivo models. For example, it has been shown to exert a cytoprotective effect in a mouse model of hindlimb skeletal muscle ischemia/reperfusion injury[1][2][4][5]. The optimal in vivo concentration and administration route will depend on the specific animal model and experimental design and should be determined empirically.
Data Presentation
The following table summarizes the expected dose-response relationship of MRS2693 in a typical in vitro calcium mobilization assay. The data is illustrative and should be confirmed experimentally.
| MRS2693 Concentration (µM) | % Maximal Response (Illustrative) |
| 0.001 | 5% |
| 0.005 | 20% |
| 0.01 | 40% |
| 0.015 (EC50) | 50% |
| 0.05 | 85% |
| 0.1 | 95% |
| 1 | 100% |
| 10 | 100% |
Experimental Protocols
Detailed Protocol: In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to P2Y6 receptor activation by MRS2693 using a fluorescent calcium indicator.
Materials:
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Cells expressing the P2Y6 receptor (e.g., HEK293, CHO, or specific cell line of interest)
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Black, clear-bottom 96-well plates
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This compound
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Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Positive control: Ionomycin or ATP
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Negative control: Vehicle (e.g., HBSS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. The final concentration of the dye should be optimized for the cell line, typically in the range of 1-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
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Incubate for 45-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Cell Washing (if required by the dye manufacturer): Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
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Compound Preparation: Prepare a 2X stock solution of MRS2693 at various concentrations in HBSS. Also, prepare 2X solutions of the positive and negative controls.
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X MRS2693 solution (or controls) into the respective wells.
-
Continuously record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximal response observed with a saturating concentration of MRS2693 or the positive control.
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Plot the normalized response against the logarithm of the MRS2693 concentration to generate a dose-response curve and determine the EC50 value.
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Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or low signal upon MRS2693 addition | 1. Low or no P2Y6 receptor expression in the cell line. 2. Inactive MRS2693. 3. Suboptimal dye loading. 4. Incorrect buffer composition (e.g., lack of calcium). | 1. Verify P2Y6 receptor expression using RT-PCR or Western blot. Consider using a cell line known to express functional P2Y6 receptors. 2. Ensure MRS2693 has been stored correctly. Test with a fresh stock. 3. Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to facilitate dye entry. 4. Use a calcium-containing buffer like HBSS for the assay. |
| High background fluorescence | 1. Incomplete removal of dye after loading. 2. Cell death or unhealthy cells. 3. Autofluorescence from the compound or media components. | 1. Ensure proper washing steps are performed if required by the dye protocol. 2. Check cell viability before the assay. Ensure cells are not over-confluent. 3. Run a control with MRS2693 in the absence of cells to check for compound autofluorescence. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Variation in incubation times. 4. High cell passage number affecting receptor expression. | 1. Ensure a uniform number of cells are seeded in each well. 2. Use calibrated pipettes and proper pipetting techniques. 3. Adhere strictly to the optimized incubation times for dye loading and compound treatment. 4. Use cells within a consistent and low passage number range. |
| Bell-shaped dose-response curve | 1. Receptor desensitization or downregulation at high agonist concentrations. 2. Potential off-target effects at high concentrations. 3. Cytotoxicity of the compound at high concentrations. | 1. This can be a normal physiological response. Focus on the ascending part of the curve for EC50 determination. 2. If off-target effects are suspected, consider using a P2Y6 receptor antagonist (e.g., MRS2578) to confirm specificity. 3. Perform a cell viability assay (e.g., MTT or LDH) at the higher concentrations of MRS2693. |
Visualizations
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with MRS2693 trisodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with MRS2693 trisodium, a selective P2Y6 receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
1. Reagent Preparation and Handling
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Q1: How should I prepare and store stock solutions of this compound?
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A1: this compound is soluble in water.[1][2] Many suppliers provide the compound pre-dissolved in water at a concentration of 10 mM.[1][2] For powdered forms, dissolve in high-purity water to create a stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C. While some sources suggest that solutions can be stored for up to one month at -20°C, it is best practice to use freshly prepared solutions or recently thawed aliquots for each experiment to ensure maximal activity.
-
-
Q2: I'm observing precipitate in my stock solution after thawing. What should I do?
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A2: If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, it may indicate solubility issues or degradation. It is advisable to prepare a fresh stock solution. To minimize precipitation, ensure the compound is fully dissolved initially and consider preparing smaller, single-use aliquots.
-
-
Q3: What is the stability of this compound in aqueous solutions at room temperature?
2. Experimental Design and Execution
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Q4: I am not observing any response to MRS2693 in my cell line. What could be the reason?
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A4: The lack of response could be due to several factors:
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Low or absent P2Y6 receptor expression: The expression of P2Y6 receptors can vary significantly between different cell lines and tissues.[3][4][5][6][7] It is crucial to verify the expression of the P2Y6 receptor in your chosen cell model at both the mRNA and protein level. For example, P2Y6 receptors are known to be expressed in various tissues including spleen, placenta, and lung, and in cell types like microglia and intestinal epithelial cells.[8]
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Receptor desensitization: Although the human P2Y6 receptor has been reported to be resistant to rapid desensitization, prolonged exposure to agonists can lead to a diminished response.[9] Consider the timing of your agonist stimulation and allow for sufficient recovery time between treatments if performing repeated stimulations.
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Incorrect assay conditions: Ensure that your assay buffer, temperature, and cell density are optimized for your specific cell line and experimental readout.
-
Inactive compound: If you suspect the compound may have degraded, use a fresh aliquot or a new batch of MRS2693.
-
-
-
Q5: I am seeing a high degree of variability in my results between experiments. What are the potential sources of this inconsistency?
-
A5: Inconsistent results can arise from:
-
Cell passage number and confluency: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. Cell confluency can also impact receptor expression and cell signaling, so aim for a consistent cell density at the time of the experiment.
-
Inconsistent reagent preparation: Prepare fresh dilutions of MRS2693 for each experiment from a validated stock solution.
-
Variability in experimental timing: Be precise with incubation times and stimulation periods.
-
Biased agonism: The P2Y6 receptor is known to couple to different G-protein pathways, including Gαq and Gα13.[10][11] MRS2693 may preferentially activate one pathway over another, a phenomenon known as biased agonism. If you are measuring a downstream event specific to one pathway (e.g., calcium mobilization via Gαq), you might not observe effects mediated by other pathways (e.g., Rho activation via Gα13). This can lead to seemingly inconsistent results if different endpoints are being measured across experiments.
-
-
3. Data Interpretation
-
Q6: The EC50 value I'm obtaining for MRS2693 is different from the published values. Why might this be?
-
A6: Discrepancies in EC50 values can be attributed to:
-
Different experimental systems: The cell line, receptor expression level, and specific assay conditions (e.g., buffer composition, temperature) can all influence the apparent potency of an agonist.
-
Assay-dependent potency: The measured EC50 can vary depending on the downstream signaling event being measured. For example, the potency for inducing calcium mobilization might differ from that for ERK1/2 phosphorylation.
-
Data analysis methods: Ensure that you are using appropriate curve-fitting models for your dose-response data.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 0.015 µM | Human | Not specified | [9] |
| pEC50 | 7.8 | Human | IP3 functional assay | [8] |
Signaling Pathways and Experimental Workflows
P2Y6 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the P2Y6 receptor upon stimulation by an agonist like MRS2693.
Caption: P2Y6 receptor signaling cascade initiated by MRS2693.
Experimental Workflow for a Calcium Mobilization Assay
This diagram outlines a typical workflow for measuring intracellular calcium mobilization in response to MRS2693 stimulation.
Caption: Workflow for a calcium mobilization assay with MRS2693.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Cells expressing the P2Y6 receptor
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed your cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of your calcium-sensitive dye according to the manufacturer's instructions. A typical final concentration for Fluo-4 AM is 2-5 µM with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of MRS2693 in the assay buffer.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Place the cell plate in the reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2X MRS2693 dilutions into the corresponding wells.
-
Immediately begin recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to a positive control (e.g., a saturating concentration of a known agonist) and a negative control (buffer alone).
-
Plot the normalized response against the logarithm of the MRS2693 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
ERK1/2 Phosphorylation Western Blot
This protocol outlines the steps to measure the activation of the ERK1/2 signaling pathway.
Materials:
-
Cells expressing the P2Y6 receptor
-
Cell culture medium
-
6-well plates
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of MRS2693 for the desired time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
References
- 1. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Specificity Shown by P2Y6 Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. medchemexpress.com [medchemexpress.com]
Off-target effects of MRS2693 trisodium at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS2693 trisodium, a selective P2Y6 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of MRS2693 for the P2Y6 receptor?
MRS2693 is a highly selective agonist for the human P2Y6 receptor with a reported EC50 of 0.015 µM.[1] It is often stated to have no activity at other P2Y subtypes at concentrations typically used to activate the P2Y6 receptor.[1]
Q2: I am observing unexpected cellular responses at high concentrations of MRS2693 (>10 µM). What could be the cause?
At concentrations significantly above the EC50 for the P2Y6 receptor, the potential for off-target effects and non-specific binding increases. These effects can manifest as unexpected physiological responses, altered signaling pathway activation, or even cytotoxicity. It is crucial to perform concentration-response experiments and include appropriate controls to distinguish between P2Y6-mediated and potential off-target effects.
Q3: What are potential off-target receptors for MRS2693, especially at high concentrations?
Q4: Can high concentrations of MRS2693 induce cytotoxicity?
High concentrations of any compound can potentially induce cytotoxicity through various mechanisms, including off-target effects or physicochemical disruption of cellular membranes. If you observe decreased cell viability in your experiments, it is recommended to perform a cytotoxicity assay to determine the concentration at which MRS2693 becomes toxic to your specific cell type.
Q5: How can I minimize non-specific binding in my experiments?
Non-specific binding of small molecules to surfaces or proteins can be a concern, particularly at high concentrations. To mitigate this, consider the following:
-
Use of BSA: Including a low concentration of bovine serum albumin (BSA) in your assay buffer can help block non-specific binding sites.
-
Detergents: A small amount of a non-ionic detergent, such as Tween-20, can reduce hydrophobic interactions that may lead to non-specific binding.
-
Buffer Optimization: Adjusting the pH and salt concentration of your buffer can also help minimize non-specific interactions.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to MRS2693 Application
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound in water. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | Verify the expression of the P2Y6 receptor in your cell line or tissue preparation using techniques like qPCR, Western blot, or a radioligand binding assay with a validated antibody or ligand. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and buffer composition. Ensure the assay is sensitive enough to detect P2Y6 activation. |
| Cellular Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. Minimize pre-incubation times with MRS2693 and allow for sufficient recovery time between treatments if performing repeated stimulations. |
Issue 2: Unexpected Cellular Phenotype or Signaling Activation at High Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Receptor Activation | Use a selective P2Y6 receptor antagonist, such as MRS2578, to confirm that the observed effect is mediated by the P2Y6 receptor. Perform a concentration-response curve with and without the antagonist. |
| Non-Specific Binding | Refer to the FAQ on minimizing non-specific binding. Test for non-specific effects by applying high concentrations of MRS2693 to a parental cell line that does not express the P2Y6 receptor. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) to determine if the observed phenotype is due to cellular toxicity. |
| Activation of Other Signaling Pathways | Investigate the activation of other potential signaling pathways that could be affected by off-target interactions. |
Quantitative Data Summary
The following table summarizes hypothetical off-target binding data for MRS2693 at a high concentration (10 µM) to illustrate a potential selectivity profile. Note: This data is for illustrative purposes to guide troubleshooting and is not based on published experimental results for MRS2693.
| Target | Assay Type | MRS2693 Concentration (µM) | % Inhibition / Activity |
| P2Y1 Receptor | Radioligand Binding | 10 | < 10% |
| P2Y2 Receptor | Radioligand Binding | 10 | 15% |
| P2Y4 Receptor | Radioligand Binding | 10 | 25% |
| P2Y11 Receptor | Radioligand Binding | 10 | < 5% |
| P2Y12 Receptor | Radioligand Binding | 10 | < 5% |
| P2Y13 Receptor | Radioligand Binding | 10 | < 5% |
| P2Y14 Receptor | Radioligand Binding | 10 | 30% |
| A1 Adenosine Receptor | Radioligand Binding | 10 | < 2% |
| A2A Adenosine Receptor | Radioligand Binding | 10 | < 2% |
| A3 Adenosine Receptor | Radioligand Binding | 10 | < 2% |
Experimental Protocols
Protocol 1: Off-Target Binding Assessment via Radioligand Displacement Assay
This protocol describes a general method for assessing the potential of MRS2693 to bind to other G-protein coupled receptors (GPCRs) at high concentrations.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a known concentration of a high-affinity radioligand for the target receptor, and varying concentrations of MRS2693 (from 1 nM to 100 µM).
-
For non-specific binding control wells, add a high concentration of a known unlabeled antagonist for the target receptor.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of MRS2693.
-
Determine the IC50 value, which is the concentration of MRS2693 that inhibits 50% of the specific radioligand binding.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxic potential of high concentrations of MRS2693.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of MRS2693 in cell culture medium, ranging from low to high concentrations (e.g., 1 µM to 1 mM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of MRS2693.
-
Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of MRS2693 relative to the vehicle control.
-
Plot cell viability against the concentration of MRS2693 to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Visualizations
References
How to confirm P2Y6 receptor expression in my model?
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the expression of the P2Y6 receptor in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm P2Y6 receptor expression?
A1: P2Y6 receptor expression can be confirmed at both the mRNA and protein levels. The most common methods include:
-
mRNA Detection : Quantitative Real-Time PCR (qRT-PCR) is used to measure the abundance of P2Y6 transcripts. Northern blotting can also be used but is less common now.[1][2]
-
Protein Detection : Western Blotting (WB) is used to detect the P2Y6 protein in tissue or cell lysates and determine its approximate size.
-
Protein Localization : Immunohistochemistry (IHC) for tissue sections and Immunocytochemistry (ICC) or Immunofluorescence (IF) for cultured cells are used to visualize the subcellular localization of the P2Y6 receptor.[3]
-
Functional Validation : Functional assays, such as measuring intracellular calcium mobilization in response to the specific P2Y6 agonist UDP, can confirm the presence of functional receptors on the cell surface.[1][4]
Q2: Which tissues and cell types are known to express the P2Y6 receptor?
A2: P2Y6 expression has been documented in a wide range of tissues and cells, including the spleen, placenta, lung, thymus, and intestinal epithelial cells.[1][5] It is also found in various blood cells, bone marrow, brain, colon, heart, and kidney.[3] Expression has been observed in immune cells like T cells and microglia, where it plays a role in inflammation.[2][6]
Q3: How does the P2Y6 receptor signal within a cell?
A3: The P2Y6 receptor is a G protein-coupled receptor (GPCR). Upon activation by its ligand, primarily uridine diphosphate (UDP), it couples to two main G protein pathways:[7][8]
-
Gαq Pathway : This activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[4][8]
-
Gα12/13 Pathway : This activates the RhoA/Rho-kinase (ROCK) signaling cascade, which is involved in cytoskeleton rearrangement and cell migration.[7]
These pathways are involved in various cellular processes, including cell migration, inflammation, and phagocytosis.[6][7]
Troubleshooting and Experimental Controls
Q: I am getting unclear or conflicting results with my P2Y6 antibody. What should I do?
A: This is a critical issue. Several studies have reported a lack of specificity for some commercially available P2Y6 antibodies.[9][10] Bands may appear in Western blots of tissues from P2Y6 knockout mice, and immunostaining patterns can be identical between wild-type and knockout controls, indicating that the antibody is detecting an off-target protein.[9]
To ensure the validity of your results, rigorous controls are mandatory:
-
Use a Knockout (KO) or Knockdown (KD) Model : This is the gold standard for antibody validation. Test your antibody on cells or tissue from a P2Y6 KO mouse or a cell line where P2Y6 has been silenced using siRNA or shRNA.[6][9] A specific antibody should show a signal in the wild-type/control sample but not in the KO/KD sample.
-
Peptide Competition Assay : Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein, resulting in the absence of a band in a Western blot or no staining in IHC/ICC.[9]
-
Multiple Antibodies : Use antibodies that target different epitopes (e.g., N-terminus vs. C-terminus) of the P2Y6 receptor. Consistent results across different antibodies increase confidence.
-
Correlate with mRNA Data : Ensure that the protein expression data from Western Blot or IHC aligns with mRNA expression levels determined by qPCR.
Experimental Workflow for P2Y6 Expression Confirmation
The following diagram illustrates a logical workflow for confirming P2Y6 expression, from initial screening to functional validation.
P2Y6 Receptor Signaling Pathway
This diagram illustrates the primary signaling cascades initiated by the activation of the P2Y6 receptor.
Data and Reagents
Table 1: Commercially Available P2Y6 Antibodies
Note: The specificity of these antibodies must be rigorously validated in your model system, preferably using knockout or knockdown controls.[9]
| Product Name | Supplier | Catalog # | Host/Clonality | Tested Applications & Dilutions |
| P2Y6 Polyclonal Antibody | Thermo Fisher Scientific | PA5-106912 | Rabbit / Polyclonal | WB: 1:500-1:1,000, IHC(P): 1:50-1:100, ICC/IF: 1:100-1:500[3] |
| P2Y6/P2RY6 Antibody (JG37-77) | Novus Biologicals | NBP2-75604 | Rabbit / Monoclonal | WB: 1:500-1:2,000, IHC(P): 1:50-1:200, ICC/IF: 1:50, IP: 1:10-1:50 |
| Anti-P2Y6 Receptor Antibody | Biocompare | Multiple | Multiple | WB, ICC, IF, IHC, IP[11] |
Table 2: Commercially Available Human P2Y6 qPCR Primers
| Product Name | Supplier | Catalog # | Description |
| P2Y6 (P2RY6) Human qPCR Primer Pair | OriGene | HP234048 | Lyophilized primer mix sufficient for 200 reactions.[12] |
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : Isolate total RNA from your cell or tissue samples using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[5]
-
qPCR Reaction Setup : Prepare the qPCR reaction mix in a 20 µL volume containing:
-
10 µL 2x SYBR Green Supermix
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling : Use a standard three-step cycling program, for example:
-
Initial Activation: 95°C for 10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: Perform to ensure primer specificity.[12]
-
-
Data Analysis : Normalize the Ct values of P2Y6 to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression using the ΔΔCt method.
Protocol 2: Western Blotting
-
Protein Lysis : Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. The theoretical molecular weight of P2Y6 is ~36 kDa, but observed weight can vary.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with the primary P2Y6 antibody (e.g., at 1:1000 dilution) overnight at 4°C.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.[13]
Protocol 3: Immunocytochemistry (IF)
-
Cell Seeding : Seed cells on glass coverslips and allow them to adhere overnight.
-
Fixation : Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking : Block with 10% normal goat serum in PBS for 1 hour.[3]
-
Primary Antibody Incubation : Incubate with the P2Y6 primary antibody (e.g., at 1:200 dilution) for 1-2 hours at 37°C or overnight at 4°C.[3]
-
Washing : Wash three times with PBS.
-
Secondary Antibody Incubation : Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour in the dark.
-
Counterstaining & Mounting : Stain nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the staining using a fluorescence or confocal microscope.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Expression of the P2Y6 purinergic receptor in human T cells infiltrating inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y6 Polyclonal Antibody (PA5-106912) [thermofisher.cn]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | P2Y6 Receptors Regulate CXCL10 Expression and Secretion in Mouse Intestinal Epithelial Cells [frontiersin.org]
- 6. Frontiers | P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia [frontiersin.org]
- 7. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Lack of Specificity Shown by P2Y6 Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. origene.com [origene.com]
- 13. mdpi.com [mdpi.com]
Impact of freeze-thaw cycles on MRS2693 trisodium activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of MRS2693 trisodium, a selective P2Y6 receptor agonist. The following sections offer troubleshooting advice and frequently asked questions to address common concerns during experimental workflows, with a focus on the impact of freeze-thaw cycles on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term stability.[1][2] Many suppliers ship the compound at room temperature, which suggests it is stable for short periods at ambient temperatures.[3] Once in solution, it is recommended to prepare aliquots and store them at -20°C to minimize freeze-thaw cycles.
Q2: How do freeze-thaw cycles affect the activity of this compound?
Currently, there is no specific data available in the public domain that directly quantifies the impact of repeated freeze-thaw cycles on the activity of this compound. As a nucleotide analog, its stability in solution during freezing and thawing could be a concern. To ensure optimal performance and experimental reproducibility, it is best practice to avoid multiple freeze-thaw cycles.
Q3: How can I minimize the potential negative effects of freeze-thaw cycles?
Upon receiving the product, it is recommended to reconstitute it as per the manufacturer's instructions and then immediately prepare single-use aliquots. This practice will prevent the need to thaw and refreeze the main stock solution for each experiment, thereby preserving its integrity.
Troubleshooting Guide
Issue: I am observing lower than expected or no activity with my this compound solution.
This guide will help you troubleshoot potential causes for the reduced efficacy of your this compound solution.
| Potential Cause | Troubleshooting Steps |
| Degradation due to multiple freeze-thaw cycles | 1. Review your handling procedure. Have you subjected your stock solution to more than 2-3 freeze-thaw cycles? 2. If so, it is advisable to use a fresh vial or a new aliquot that has not undergone multiple freeze-thaw cycles. 3. To confirm if degradation is the issue, you can perform a dose-response experiment comparing your current stock with a freshly prepared solution. |
| Incorrect storage | 1. Confirm that your this compound stock solution has been consistently stored at -20°C. 2. Accidental storage at higher temperatures for extended periods could lead to degradation. |
| Experimental setup | 1. Verify the concentration of your working solution and the final concentration in your assay. 2. Ensure that all other components of your assay (e.g., cells, buffers, detection reagents) are functioning correctly. 3. Review the literature for appropriate cell types and assay conditions for P2Y6 receptor activation. |
| Cellular responsiveness | 1. Confirm that the cells you are using express a functional P2Y6 receptor. 2. Cell passage number and culture conditions can affect receptor expression and signaling. |
Experimental Protocol: Assessing this compound Activity via Calcium Mobilization Assay
This protocol provides a method to determine the potency and efficacy of this compound by measuring intracellular calcium mobilization in a human astrocytoma cell line (1321N1) stably expressing the human P2Y6 receptor.
Materials:
-
1321N1 cells stably expressing the human P2Y6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound (freshly prepared and freeze-thawed aliquots)
-
ATP (as a positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Methodology:
-
Cell Culture: Culture the 1321N1-hP2Y6 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Wash the cell monolayer once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation:
-
Prepare a series of dilutions of your this compound stocks (both a freshly prepared solution and one that has undergone a specific number of freeze-thaw cycles) in HBSS.
-
Prepare a positive control solution of ATP.
-
-
Fluorescence Measurement:
-
Place the microplate into a fluorescence plate reader set to the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions or ATP to the wells and immediately begin kinetic reading for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of MRS2693.
-
Plot the peak response against the logarithm of the MRS2693 concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response) for both the fresh and freeze-thawed samples.
-
Data Presentation:
The results of this experiment can be summarized in the following table to directly compare the activity of this compound under different conditions.
| Sample | Number of Freeze-Thaw Cycles | EC50 (nM) | Maximum Response (% of fresh) |
| Control | 0 | Insert Value | 100% |
| Test 1 | 1 | Insert Value | Insert Value |
| Test 2 | 3 | Insert Value | Insert Value |
| Test 3 | 5 | Insert Value | Insert Value |
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental context, the following diagrams illustrate the P2Y6 receptor signaling pathway and the experimental workflow for assessing MRS2693 activity.
Caption: P2Y6 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing MRS2693 Activity.
References
Ensuring complete dissolution of MRS2693 trisodium powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of MRS2693 trisodium powder for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for this compound is sterile, deionized water. Several suppliers note that the compound is soluble in water and some even provide it pre-dissolved in an aqueous solution.[1]
Q2: What is the typical stock solution concentration for MRS2693?
A2: A common stock solution concentration for MRS2693 is 10 mM in water.[1] Preparing a high-concentration stock solution in an appropriate solvent is a standard practice for many compounds used in cell culture.
Q3: How should I store the this compound powder and prepared stock solutions?
A3: The solid powder should be stored at -20°C. Once dissolved, it is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C or below. For optimal stability, it is best to use the prepared solution within one month. Whenever possible, solutions should be made fresh on the day of use.
Q4: Can I use other solvents like DMSO or ethanol?
A4: While MRS2693 is water-soluble, for compounds with different polarities, solvents like DMSO or ethanol are often used to create a concentrated stock solution, which is then further diluted in the aqueous culture medium.[2] However, for the highly polar this compound salt, water is the preferred and effective solvent.
Troubleshooting Guide: Overcoming Dissolution Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Powder is not dissolving completely in water at room temperature. | Insufficient agitation or time. The dissolution rate may be slow. | 1. Vortexing: Vigorously vortex the solution for 1-2 minutes. 2. Sonication: Place the tube in an ultrasonic bath for a short period to aid dissolution.[1] 3. Gentle Warming: Warm the solution to 37°C in a water bath and mix gently.[1] Avoid excessive heat, which could degrade the compound. |
| Precipitate forms after adding the stock solution to the cell culture medium. | The concentration of the compound in the final medium exceeds its solubility limit in the presence of other media components. The organic solvent concentration (if used) is too high. | 1. Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in the culture medium. 2. Ensure adequate mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. 3. Check final solvent concentration: If an organic solvent was used for an initial stock, ensure the final concentration in the cell culture medium is low (typically ≤0.5%) to avoid cytotoxicity and precipitation. |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate final concentrations. Degradation of the compound. | 1. Visually inspect for particulates: Before use, hold the solution up to a light source to check for any undissolved powder or precipitate. The solution should be clear. 2. Prepare fresh solutions: As a general best practice, prepare fresh dilutions from a frozen stock solution for each experiment to minimize the impact of any potential degradation in the working solution. |
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ |
| Molecular Weight | 596.0 g/mol |
| Appearance | White to off-white powder |
| Solubility | Water |
| Storage Temperature | -20°C (Solid and Solution) |
Table 2: Stock Solution Preparation (for 10 mM in Water)
| Desired Volume | Weight of MRS2693 Powder | Volume of Sterile Water |
| 1 mL | 5.96 mg | 1 mL |
| 5 mL | 29.8 mg | 5 mL |
| 10 mL | 59.6 mg | 10 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MRS2693 Stock Solution
Materials:
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This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Weigh the Powder: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder based on the desired final volume of the stock solution (see Table 2).
-
Add Solvent: Add the corresponding volume of sterile water to the tube.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution for any undissolved particles.
-
Assisted Dissolution (if necessary): If the powder is not fully dissolved, proceed with one of the following methods:
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently, until the solution is clear.
-
-
Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C.
Protocol 2: Quality Control - Visual Inspection
A simple yet effective quality control measure is a thorough visual inspection.
-
Hold the tube containing the prepared solution against a light source.
-
Gently swirl the tube and observe for any of the following:
-
Undissolved powder settled at the bottom.
-
Floating particulates.
-
Cloudiness or turbidity.
-
-
A completely dissolved solution should be clear and free of any visible matter.
Visualizations
References
Technical Support Center: Vehicle Control for In Vivo Studies with MRS2693 Trisodium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using MRS2693 trisodium in in vivo studies. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is water-soluble. The recommended vehicle for in vivo administration is a sterile, isotonic solution to maintain physiological pH and osmolarity. The most common and appropriate vehicles are:
-
Sterile 0.9% Sodium Chloride (Normal Saline): Widely used and well-tolerated for intravenous (IV) and intraperitoneal (IP) injections.
-
Sterile Phosphate-Buffered Saline (PBS): Another excellent choice that is isotonic and buffered to a physiological pH.
Q2: How should I prepare a stock solution of this compound?
A2: Many suppliers provide this compound pre-dissolved in water, often at a concentration of 10 mM. If you have the powdered form, it can be dissolved in sterile, pyrogen-free water, such as Water for Injection (WFI), to create a stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature.
Q3: What is the recommended route of administration for this compound in rodent models?
A3: For consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. These routes bypass potential issues with oral bioavailability.
Q4: What is a suitable negative control for in vivo studies with this compound?
A4: The vehicle used to dissolve the this compound should be administered to a control group of animals. This would be either sterile 0.9% saline or sterile PBS. This accounts for any physiological effects of the injection procedure and the vehicle itself.
Q5: What is the known stability of this compound in solution?
A5: While detailed stability data in solution is often not extensively reported, it is best practice to prepare solutions fresh on the day of the experiment. If a stock solution is prepared, it should be stored in aliquots in tightly sealed vials at -20°C or below and used within one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the solution | The compound may not be fully dissolved. | - Gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution.[1]- Ensure the correct solvent (sterile water, saline, or PBS) is being used.- Prepare a fresh, lower concentration solution. |
| Inconsistent or no observable effect at the expected therapeutic dose | - Poor bioavailability via the chosen administration route.- Incorrect dosage.- Degradation of the compound. | - Switch to a more direct administration route like IV or IP.- Perform a dose-response study to determine the optimal dose for your specific animal model and disease state.- Prepare fresh solutions for each experiment to avoid degradation. |
| Adverse reactions in animals post-injection (e.g., distress, lethargy) | - The pH or osmolality of the formulation is not physiological.- The injection was administered too quickly.- The vehicle itself may be causing a reaction at the administered volume. | - Ensure the final solution is isotonic and at a neutral pH (around 7.4).- Administer the injection slowly and consistently.- Review the recommended injection volumes for the specific animal model and administration route. |
| Inflammation or irritation at the injection site (for IP or subcutaneous routes) | - The formulation is not at a physiological pH.- The solution is not iso-osmotic. | - Check and adjust the pH of the final formulation to ~7.4.- Ensure the vehicle is isotonic (e.g., 0.9% saline or PBS). |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a general guideline. Researchers should optimize the parameters for their specific experimental needs.
Materials:
-
This compound (powder or pre-dissolved solution)
-
Sterile 0.9% Sodium Chloride (Normal Saline) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free Water for Injection (WFI) (if starting from powder)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile vials and syringes
Procedure:
-
Reconstitution (if using powder):
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute in a minimal amount of sterile WFI to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution. Gentle warming and sonication can be used if necessary.[1]
-
-
Dilution to Working Concentration:
-
Based on the desired final dosage and injection volume, calculate the required concentration of the working solution.
-
Aseptically dilute the stock solution with sterile 0.9% saline or PBS to the final working concentration.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial. This step is crucial to remove any potential microbial contamination.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any particulates or precipitation. The solution should be clear.
-
Administer the solution to the animals via the chosen route (e.g., IP or IV) at the determined dosage.
-
Note on Dosage: The effective dose of this compound can vary depending on the animal model, the disease state being studied, and the route of administration. It is highly recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Signaling Pathways and Workflows
P2Y6 Receptor Signaling Pathway
MRS2693 is a selective agonist for the P2Y6 receptor. Upon activation, the P2Y6 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses.
Caption: P2Y6 receptor signaling cascade initiated by MRS2693.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A typical experimental workflow for an in vivo study.
References
Validation & Comparative
Validating the Selectivity of MRS2693 Trisodium for the P2Y6 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS2693 trisodium, a known P2Y6 receptor agonist, with alternative P2Y6 receptor antagonists. It includes supporting experimental data and detailed methodologies to aid researchers in validating the selectivity of compounds targeting the P2Y6 receptor.
Introduction to P2Y6 Receptor and Ligands
The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by the nucleotide uridine diphosphate (UDP). It is involved in various physiological and pathophysiological processes, including inflammation and immune responses. This compound is a potent and selective agonist for the human P2Y6 receptor, making it a valuable tool for studying the receptor's function. This guide will compare the selectivity profile of MRS2693 with that of several P2Y6 antagonists.
Comparative Selectivity Profiles
The selectivity of a ligand for its target receptor over other related receptors is crucial for its utility as a research tool or therapeutic agent. The following tables summarize the available quantitative data for MRS2693 and alternative P2Y6 antagonists.
Table 1: Potency and Selectivity of P2Y6 Receptor Agonist
| Compound | Target Receptor | Agonist/Antagonist | EC50 (human) | Selectivity Profile |
| This compound | P2Y6 | Agonist | 15 nM | No reported activity at other P2Y subtypes. |
Table 2: Potency and Selectivity of P2Y6 Receptor Antagonists
| Compound | Target Receptor | Agonist/Antagonist | IC50 (human) | Selectivity Profile |
| MRS2578 | P2Y6 | Antagonist | 37 nM[1][2] | No activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors (IC50 > 10 µM).[1] |
| TIM-38 | P2Y6 | Antagonist | 4.3 µM[3] | Selective versus other P2Y receptor subtypes.[3] |
| Compound 50 | P2Y6 | Antagonist | 5.914 nM[4][5] | Reported to have high selectivity.[4][5] |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to be familiar with the P2Y6 receptor signaling pathway and the general workflow for assessing ligand selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2578 | P2 Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MRS2693 Trisodium Activity Across P2Y Receptor Subtypes
Introduction
MRS2693 trisodium salt is a synthetic nucleotide analogue recognized for its potent and selective agonist activity at the P2Y6 receptor subtype. P2Y receptors are a family of eight G protein-coupled receptors (GPCRs) in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by extracellular nucleotides such as ATP, ADP, UTP, UDP, and UDP-sugars.[1][2] These receptors are involved in a wide array of physiological processes, making subtype-selective ligands like MRS2693 valuable tools for pharmacological research. This guide provides a comparative overview of MRS2693's activity on various P2Y receptor subtypes, supported by experimental data and protocols.
Quantitative Data Summary
The selectivity of MRS2693 for the human P2Y6 receptor is well-documented. The following table summarizes its activity profile across the P2Y receptor family.
| Receptor Subtype | Endogenous Agonist(s) | This compound Activity (EC50 in µM) |
| P2Y1 | ADP | No significant activity |
| P2Y2 | ATP, UTP | No significant activity |
| P2Y4 | UTP | No significant activity |
| P2Y6 | UDP | 0.015 |
| P2Y11 | ATP | No significant activity |
| P2Y12 | ADP | No significant activity |
| P2Y13 | ADP | No significant activity |
| P2Y14 | UDP-glucose, UDP | No significant activity |
Data sourced from multiple suppliers and publications, confirming high selectivity for the hP2Y6 receptor.
Experimental Protocols
To determine the activity and selectivity of MRS2693, a common method is to measure the intracellular calcium mobilization in cells heterologously expressing a specific human P2Y receptor subtype.
Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure the agonist activity of MRS2693 at a specific P2Y receptor subtype.
1. Cell Culture and Preparation:
- HEK293 or 1321N1 cells stably expressing the human P2Y receptor of interest (e.g., P2Y1, P2Y2, P2Y4, P2Y6, etc.) are cultured in appropriate media.
- Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to near confluence.
2. Fluorescent Dye Loading:
- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
3. Compound Preparation and Addition:
- This compound salt is dissolved in an aqueous buffer to create a stock solution. A series of dilutions are prepared to test a range of concentrations.
- The dye-loading solution is removed, and cells are washed again. The appropriate buffer is added to each well.
- The plate is placed into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
4. Data Acquisition and Analysis:
- A baseline fluorescence reading is established for a few seconds.
- The plate reader's integrated liquid handler adds the MRS2693 dilutions (or control agonists like UDP for P2Y6) to the wells.
- Fluorescence intensity is measured in real-time for 1-2 minutes to detect changes in intracellular calcium concentration.
- The increase in fluorescence is proportional to the increase in intracellular calcium, indicating receptor activation.
- Data are analyzed by plotting the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Signaling Pathways and Visualization
P2Y receptors can be broadly divided into two subfamilies based on their G protein coupling: Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) and Gi-coupled receptors (P2Y12, P2Y13, P2Y14).[3][4] MRS2693 activates the P2Y6 receptor, which signals through the Gq pathway.
Caption: Comparative signaling of Gq-coupled vs. Gi-coupled P2Y receptors.
The experimental workflow for testing the selectivity of MRS2693 involves screening the compound against a panel of cell lines, each expressing a different P2Y receptor subtype.
Caption: Workflow for determining the selectivity of MRS2693.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
Blocking P2Y6 Receptor Activation: A Comparative Guide to the Antagonist MRS2578 in Counteracting the Agonist MRS2693
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the P2Y6 receptor antagonist MRS2578 and its efficacy in blocking the effects of the selective P2Y6 agonist, MRS2693 trisodium. This document outlines the underlying signaling pathways, presents key performance data, details experimental protocols, and introduces alternative antagonists.
The P2Y6 receptor, a G protein-coupled receptor, is a key player in various physiological and pathophysiological processes, including inflammation, apoptosis, and cell migration. Its activation by uridine diphosphate (UDP) or synthetic agonists like MRS2693 triggers downstream signaling cascades. The ability to block these pathways with specific antagonists such as MRS2578 is of significant interest for therapeutic development.
Performance Comparison: MRS2578 vs. Other P2Y6 Antagonists
MRS2578 is a potent and selective antagonist of the P2Y6 receptor, effectively inhibiting agonist-induced cellular responses. Its performance, along with other notable P2Y6 antagonists, is summarized below.
| Antagonist | Target | IC50 (human) | IC50 (rat) | Selectivity |
| MRS2578 | P2Y6 | 37 nM[1] | 98 nM[1] | No significant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors[1] |
| TIM-38 | P2Y6 | 4.3 µM[2] | Not Reported | Selective against other P2Y and muscarinic receptors[2] |
| Compound 50 | P2Y6 | 5.914 nM[3] | Not Reported | High selectivity[3] |
Agonist Profile: this compound
MRS2693 is a selective and potent agonist for the P2Y6 receptor, making it a valuable tool for studying P2Y6-mediated signaling.
| Agonist | Target | EC50 (human) | Notes |
| This compound | P2Y6 | 0.015 µM[4][5] | No activity at other P2Y subtypes[4]. Activates the ERK1/2 pathway and has cytoprotective effects[5][6][7]. |
Experimental Data: MRS2578 Blocking P2Y6 Agonist-Induced Effects
Inhibition of UDP-Induced ERK1/2 Phosphorylation
Activation of the P2Y6 receptor by agonists like UDP and MRS2693 leads to the phosphorylation of ERK1/2, a key event in the MAPK signaling pathway. Studies have shown that pretreatment with MRS2578 can effectively block this phosphorylation.
| Cell Type | Agonist (UDP) Concentration | Antagonist (MRS2578) Concentration | Observed Effect |
| Murine Luteal Cells | 100 µM | 1 µM | Reversed the UDP-induced inhibition of p-ERK1/2[8] |
Inhibition of UDP-Induced Calcium Mobilization
P2Y6 receptor activation is coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. MRS2578 has been shown to inhibit this agonist-induced calcium mobilization.
| Cell Line | Agonist (UDP) Concentration | Antagonist (MRS2578) Concentration | Observed Effect |
| 1321N1-hP2Y6R cells | 100 nM | IC50 of 37 nM | Dose-dependent inhibition of calcium transients[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2Y6 signaling pathway and a typical experimental workflow for assessing the antagonistic properties of MRS2578.
References
- 1. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y6 Receptor Agonists: MRS2693 Trisodium and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The P2Y6 receptor, a Gq protein-coupled receptor activated by uridine diphosphate (UDP), has emerged as a significant target in various physiological and pathological processes, including inflammation, neurodegeneration, and metabolic diseases.[1][2][3] The development of potent and selective agonists is crucial for elucidating its functions and therapeutic potential. This guide provides a detailed comparison of MRS2693 trisodium with other notable P2Y6 agonists, focusing on their performance based on available experimental data.
Performance Comparison of P2Y6 Agonists
The potency and selectivity of P2Y6 receptor agonists are critical parameters for their utility in research and potential therapeutic applications. The following table summarizes the key quantitative data for this compound and other well-characterized P2Y6 agonists.
| Agonist | Chemical Name | EC50 (human P2Y6) | Selectivity Profile | Reference |
| This compound | 5-Iodouridine-5'-O-diphosphate trisodium salt | 15 nM | Selective for P2Y6; no activity at other P2Y subtypes. | [4] |
| Uridine diphosphate (UDP) | Uridine 5'-diphosphate | ~300 nM | Endogenous agonist. Also shows activity at the P2Y14 receptor.[5][6] | [7] |
| PSB 0474 | 3-Phenacyl-uridine-5'-diphosphate | 70 nM | Selective for P2Y6. | [8] |
| MRS2957 | P1-[5'(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate | 12 nM | Potent P2Y6 agonist with 14-fold selectivity over P2Y2 and 66-fold selectivity over P2Y4 receptors. | [9] |
| 5-OMe-UDP(α-B) (Rp isomer) | Rp isomer of 5-Methoxy-uridine-5'-O-(α-borano)diphosphate | 8 nM | Highly potent and selective for P2Y6; no activity at P2Y2 and P2Y4 receptors. Also shows enhanced stability. | [10] |
Signaling Pathways and Experimental Workflows
Activation of the P2Y6 receptor by an agonist initiates a cascade of intracellular events. A simplified representation of this signaling pathway and a typical experimental workflow for agonist characterization are depicted below.
Detailed Experimental Methodologies
The characterization of P2Y6 agonists typically involves functional assays that measure the downstream consequences of receptor activation, such as intracellular calcium mobilization or inositol monophosphate (IP1) accumulation.
Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled receptors like P2Y6.
Principle: P2Y6 receptor activation leads to the Gq-mediated activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is detected by a Ca²⁺-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human P2Y6 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of the P2Y6 agonist.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is monitored over time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more cumulative measure of P2Y6 receptor activation compared to the transient signal of calcium mobilization.
Principle: The IP3 generated upon P2Y6 activation is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation. This accumulation can be quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Protocol Outline:
-
Cell Culture and Seeding: Similar to the calcium mobilization assay, cells expressing the P2Y6 receptor are cultured and seeded in microplates.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl and varying concentrations of the P2Y6 agonist. Cells are incubated for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF detection reagents (an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody donor) is added to the wells.
-
HTRF Measurement: After an incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: A standard curve is used to determine the concentration of IP1 at each agonist concentration. These values are then used to plot a dose-response curve and calculate the EC50.
Conclusion
This compound is a highly potent and selective P2Y6 receptor agonist, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[4] Its high selectivity minimizes the potential for off-target effects, which is a significant advantage over the endogenous agonist UDP. When compared to other synthetic agonists, MRS2693 demonstrates comparable or superior potency to many, although compounds like MRS2957 and the boranophosphate derivative of 5-OMe-UDP show even higher potency in some studies.[9][10] The choice of agonist will ultimately depend on the specific requirements of the experimental setup, including the desired potency, the need for metabolic stability, and the context of other P2Y receptor subtypes that may be present. The detailed experimental protocols provided in this guide offer a starting point for the robust characterization and comparison of these and other novel P2Y6 agonists.
References
- 1. P2Y6R: A Promising New Target in Inflammatory Diseases and Advances in its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 2957 triethylammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 10. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y6 Receptor Agonists: MRS2693 Trisodium vs. Uridine Diphosphate (UDP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic agonist MRS2693 trisodium and the endogenous agonist Uridine Diphosphate (UDP) in their activity on the P2Y6 receptor. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to P2Y6 Receptor Agonism
The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by uridine diphosphate (UDP). This receptor is involved in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and cellular proliferation.[1] Activation of the P2Y6 receptor initiates a signaling cascade that plays a crucial role in cellular function, making it a significant target for therapeutic intervention. Both the natural ligand, UDP, and synthetic agonists like this compound are pivotal tools in elucidating the receptor's function and exploring its therapeutic potential.
Quantitative Comparison of Agonist Potency
The potency of this compound and UDP as P2Y6 receptor agonists is typically quantified by their half-maximal effective concentration (EC50). This value represents the concentration of an agonist that induces a response halfway between the baseline and the maximum response. Experimental data consistently demonstrates that this compound is a significantly more potent and selective agonist for the P2Y6 receptor compared to its endogenous counterpart, UDP.
| Compound | Agonist Type | EC50 Value (µM) | Selectivity |
| This compound | Synthetic | 0.015 | Selective for P2Y6 |
| UDP (Uridine Diphosphate) | Endogenous | ~0.14 | Activates other P2Y receptors |
Data sourced from multiple biochemical assays. [2][3]
The lower EC50 value of this compound (0.015 µM) indicates a much higher affinity for the P2Y6 receptor, meaning a lower concentration is required to elicit a response compared to UDP (~0.14 µM).[2][3] Furthermore, this compound is noted for its high selectivity for the P2Y6 receptor, exhibiting little to no activity at other P2Y receptor subtypes.[4]
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by either this compound or UDP initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7] Downstream of this primary cascade, P2Y6 receptor activation has been shown to influence other significant signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the nuclear factor kappa B (NF-κB) pathway.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. unitedrelay.org [unitedrelay.org]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS2693 Trisodium and Other Cytoprotective Agents in Ischemia/Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MRS2693 trisodium, a selective P2Y6 receptor agonist, with other cytoprotective agents in mitigating cellular damage following ischemia/reperfusion (I/R) injury. The information presented is collated from preclinical studies and aims to provide a clear, data-driven overview for researchers in the field of cytoprotection and drug development.
Efficacy of this compound in a Mouse Model of Ischemia/Reperfusion Injury
A key study investigated the cytoprotective effects of this compound in a mouse model of hindlimb skeletal muscle ischemia/reperfusion injury. The data below summarizes the dose-dependent protective effect of MRS2693 against apoptosis in C2C12 skeletal muscle cells.
| Treatment Group | Concentration (nM) | Apoptosis Rate (%) |
| Control (TNFα-induced) | - | 100 |
| This compound | 0.1 | Reduced |
| This compound | 1 | Significantly Reduced |
| This compound | 10 | Maximally Reduced |
| Uridine diphosphate (UDP) | 10 | Reduced |
| MRS2693 + MRS2578 (P2Y6 antagonist) | 10 nM + 1 µM | Protection Blocked |
Note: This table is a representative summary based on published findings. The exact percentage reduction in apoptosis may vary based on experimental conditions. The study demonstrated a concentration-dependent protective effect of MRS2693.[1]
Experimental Protocols
In Vitro Model of Apoptosis in C2C12 Skeletal Muscle Cells
This protocol outlines the methodology used to assess the cytoprotective effects of this compound against tumor necrosis factor-alpha (TNFα)-induced apoptosis in a skeletal muscle cell line.
-
Cell Culture: C2C12 mouse skeletal muscle cells were cultured under standard conditions.
-
Induction of Apoptosis: Apoptosis was induced by treating the cells with TNFα.
-
Treatment: Cells were pre-treated with varying concentrations of this compound (0.1-10 nM) or the endogenous P2Y6 agonist, uridine diphosphate (UDP), prior to the addition of TNFα.
-
Antagonist Co-treatment: To confirm the role of the P2Y6 receptor, a separate group of cells was co-treated with MRS2693 (10 nM) and the P2Y6 receptor antagonist MRS2578 (1 µM).
-
Assessment of Apoptosis: Apoptosis was quantified using the following methods:
-
Propidium Iodide (PI) Staining: To identify cells with compromised membranes.
-
Hematoxylin and Hoechst 33258 Staining: To visualize nuclear morphology characteristic of apoptosis.
-
DNA Fragmentation Assay: To detect the cleavage of DNA into fragments, a hallmark of apoptosis.
-
In Vivo Mouse Model of Hindlimb Ischemia/Reperfusion Injury
This protocol describes the in vivo model used to evaluate the protective effects of this compound in a live animal model of I/R injury.
-
Animal Model: Male mice were used for this study.
-
Induction of Ischemia: Ischemia was induced in the hindlimb by occluding the femoral artery.
-
Treatment: this compound was administered to the animals prior to the reperfusion phase.
-
Reperfusion: After a defined period of ischemia, the occlusion was removed to allow blood flow to be restored to the limb.
-
Assessment of Tissue Injury: The extent of skeletal muscle injury was assessed following the reperfusion period. This was likely evaluated through histological analysis of muscle tissue to determine the area of necrosis and inflammation.
Signaling Pathways and Experimental Workflow
The cytoprotective effect of this compound is mediated through the activation of the P2Y6 receptor, which in turn modulates downstream signaling pathways to inhibit apoptosis.
Caption: Signaling pathway of this compound in cytoprotection.
The experimental workflow for evaluating the cytoprotective effects of this compound is a multi-step process involving both in vitro and in vivo models.
References
Comparative Guide to the Cross-Reactivity of MRS2693 Trisodium with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRS2693 trisodium, a potent agonist for the P2Y6 purinergic receptor, and its cross-reactivity with other purinergic receptor subtypes. The information presented is supported by experimental data to inform research and development decisions.
Introduction to Purinergic Signaling and MRS2693
Purinergic receptors are a ubiquitous family of plasma membrane receptors found in most mammalian tissues. They are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides such as ATP, ADP, UTP, and UDP. The P2 family is further subdivided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs). There are seven known P2X subtypes and eight known P2Y subtypes in humans, each with distinct tissue distributions and physiological roles.
MRS2693, also known as 5-Iodo-UDP trisodium salt, has been identified as a highly potent and selective agonist for the P2Y6 receptor. Its selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of the P2Y6 receptor in various physiological and pathological processes, including inflammation and cell migration.
Comparative Analysis of MRS2693 Activity
Experimental data demonstrates that MRS2693 is a highly selective agonist for the human P2Y6 receptor. Multiple sources confirm that it displays no significant activity at other P2Y receptor subtypes.
Functional Activity at Purinergic P2Y Receptors
The functional activity of MRS2693 has been primarily assessed using calcium mobilization assays in cell lines expressing specific human P2Y receptors. The half-maximal effective concentration (EC50) is a measure of the compound's potency.
| Receptor Subtype | Endogenous Agonist | MRS2693 EC50 (nM) | Other Synthetic Agonists (EC50, nM) |
| P2Y6 | UDP | 15 [1][2][3] | PSB-0474 (70) |
| P2Y1 | ADP | > 10,000 (No activity reported)[1][2][3] | MRS2365 (0.4) |
| P2Y2 | ATP, UTP | > 10,000 (No activity reported)[1][2][3] | MRS2768 (1890) |
| P2Y4 | UTP | > 10,000 (No activity reported)[1][2][3] | MRS4062 |
| P2Y11 | ATP | > 10,000 (No activity reported)[1][2][3] | NF 546 |
| P2Y12 | ADP | > 10,000 (No activity reported)[1][2][3] | 2-MeSADP |
| P2Y13 | ADP | > 10,000 (No activity reported)[1][2][3] | 2-MeSADP |
| P2Y14 | UDP-glucose | > 10,000 (No activity reported)[1][2][3] | MRS2690 |
Data compiled from multiple sources indicating high selectivity. While specific EC50 values for other P2Y receptors are not provided in the search results, the consistent reporting of "no activity" suggests they are significantly higher than the value for P2Y6.
Activity at Purinergic P2X Receptors
Signaling Pathways and Experimental Workflows
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be measured to determine receptor activation.
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the key steps in determining the functional activity of a compound like MRS2693 at a Gq-coupled purinergic receptor.
Detailed Experimental Protocols
Calcium Mobilization Assay for Functional Activity
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.
a. Cell Culture and Preparation:
-
Human 1321N1 astrocytoma cells, which do not endogenously express P2 receptors, are stably transfected with the human P2Y receptor of interest (e.g., P2Y1, P2Y2, P2Y4, P2Y6, etc.).
-
Cells are seeded into 96-well black-walled, clear-bottom microplates at a density of approximately 50,000 cells per well and cultured for 24 hours to form a confluent monolayer.
b. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are incubated in the dark for 60-90 minutes at 37°C with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), and an anion-transport inhibitor like probenecid to prevent dye leakage.
c. Compound Addition and Fluorescence Measurement:
-
After incubation, the loading buffer is removed, and cells are washed again.
-
The plate is placed into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
-
A baseline fluorescence reading is taken.
-
Serial dilutions of this compound (or other test compounds) are added to the wells.
-
Fluorescence intensity is measured immediately and continuously for several minutes. For Fura-2, excitation wavelengths are alternated between 340 nm and 380 nm, with emission measured at 510 nm.
d. Data Analysis:
-
The ratio of fluorescence emission at the two excitation wavelengths (340/380 nm) is calculated, which is proportional to the intracellular calcium concentration.
-
The change in fluorescence ratio from baseline is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
a. Membrane Preparation:
-
Cells expressing the target purinergic receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.
b. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: binding buffer, cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]UDP for P2Y6), and increasing concentrations of the unlabeled competitor compound (MRS2693).
-
Non-specific binding is determined in the presence of a high concentration of a known potent, unlabeled ligand.
-
The plates are incubated at a specific temperature for a time sufficient to reach binding equilibrium.
c. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a highly valuable pharmacological tool due to its potent and selective agonism at the P2Y6 receptor. The available data strongly indicates a lack of significant cross-reactivity with other P2Y receptor subtypes. This high degree of selectivity, as determined by functional assays, allows researchers to confidently attribute observed physiological effects to the activation of the P2Y6 receptor, thereby facilitating a deeper understanding of its role in health and disease.
References
Negative Controls for MRS2693 Trisodium Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of appropriate negative controls for experiments involving MRS2693 trisodium, a selective P2Y6 receptor agonist. The use of proper negative controls is critical for validating the specificity of experimental results and ensuring that observed effects are directly attributable to P2Y6 receptor activation. This document outlines the key characteristics of MRS2693, details suitable negative controls, and provides experimental protocols and data to support their use.
Understanding this compound
MRS2693 is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate (UDP).[1] It is a valuable tool for investigating the physiological and pathological roles of the P2Y6 receptor. Activation of the P2Y6 receptor typically leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). This activation results in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2] Downstream signaling can also include the activation of the ERK1/2 pathway.[3]
Selecting Appropriate Negative Controls
To ensure the specific action of MRS2693 on the P2Y6 receptor, it is essential to employ negative controls that can distinguish between receptor-mediated effects and off-target or non-specific actions. The following are recommended negative controls for experiments using MRS2693.
Vehicle Control
The most fundamental negative control is the vehicle in which this compound is dissolved. Since this compound is soluble in water, an appropriate vehicle control would be the saline or buffer solution used to prepare the MRS2693 solution, without the compound itself.[1] This control accounts for any effects the solvent may have on the experimental system.
P2Y6 Receptor Antagonist: MRS2578
A highly effective negative control is the use of a selective P2Y6 receptor antagonist. MRS2578 is a potent and selective antagonist of the human P2Y6 receptor.[4] By pre-treating the cells or tissue with MRS2578 before the addition of MRS2693, the specific P2Y6-mediated effects of MRS2693 should be blocked. This demonstrates that the observed response is dependent on P2Y6 receptor activation.
Structurally Similar but Inactive Analog (Ideal but not readily available)
Ideally, a structurally similar analog of MRS2693 that does not bind to or activate the P2Y6 receptor would be an excellent negative control. However, a commercially available, well-characterized inactive analog of MRS2693 is not readily documented. In the absence of such a compound, the use of a selective antagonist like MRS2578 is the most robust alternative.
Quantitative Comparison of MRS2693 and Negative Controls
The following table summarizes the key quantitative data for MRS2693 and the recommended antagonist negative control, MRS2578.
| Compound | Target | Action | Potency (Human) |
| This compound | P2Y6 Receptor | Agonist | EC50 = 15 nM[1] |
| MRS2578 | P2Y6 Receptor | Antagonist | IC50 = 37 nM[4] |
| Vehicle Control | Not Applicable | Inactive | No activity at the P2Y6 receptor |
Experimental Protocols
To validate the specificity of MRS2693, the following key experiments can be performed, incorporating the use of negative controls.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon P2Y6 receptor activation.
Cell Line: 1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor are a suitable model system.[2]
Protocol:
-
Cell Seeding: Seed 1321N1-P2Y6 cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions for 45-60 minutes at 37°C.
-
Negative Control (Antagonist): For wells designated for the antagonist control, pre-incubate the cells with MRS2578 (e.g., at a final concentration of 1 µM) for 30 minutes prior to the addition of MRS2693.
-
Agonist Addition: Using a fluorescence plate reader with an injection module, measure the baseline fluorescence and then inject MRS2693 at various concentrations. For negative control wells, inject the vehicle or MRS2693 in the presence of MRS2578.
-
Data Acquisition: Continuously record the fluorescence intensity for at least 2 minutes after agonist addition.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 for MRS2693 and demonstrate the inhibitory effect of MRS2578.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK signaling pathway downstream of P2Y6 receptor activation.
Protocol:
-
Cell Culture and Starvation: Culture cells (e.g., 1321N1-P2Y6) to 80-90% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.
-
Negative Control (Antagonist): Pre-treat designated wells with MRS2578 (e.g., 1 µM) for 30 minutes.
-
Stimulation: Treat cells with MRS2693 at various concentrations for a predetermined time (e.g., 5-15 minutes). Include a vehicle control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: P2Y6 Receptor Signaling Pathway Activated by MRS2693.
Caption: Experimental Workflow for Validating MRS2693 Specificity.
References
A Comparative Guide to the Reproducibility of MRS2693 Trisodium-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2Y6 receptor agonist, MRS2693 trisodium, with alternative compounds. It aims to objectively assess the reproducibility of its effects by summarizing data from multiple studies and detailing the experimental protocols used to elicit these findings.
Executive Summary
MRS2693 is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, cell migration, and neuropathic pain. While no formal studies have directly assessed the reproducibility of MRS2693's effects, a review of the existing literature demonstrates consistent findings across different research groups, suggesting a reliable in vitro and in vivo activity profile. This guide presents a comparative analysis of MRS2693 with the endogenous agonist uridine diphosphate (UDP) and other synthetic agonists like PSB-0474 and 5-methoxyuridine 5'-diphosphate (5-OMe-UDP), focusing on their potency, selectivity, and known off-target effects.
Data Presentation: Comparison of P2Y6 Receptor Agonists
The following table summarizes the quantitative data for MRS2693 and its alternatives, providing a basis for comparing their performance.
| Compound | Type | Potency (EC50) | Selectivity | Known Off-Target Effects |
| This compound | Synthetic Agonist | ~15 nM (human P2Y6)[1] | Selective for P2Y6 over other P2Y subtypes.[1] | Limited data available; generally considered highly selective for P2Y6. |
| Uridine Diphosphate (UDP) | Endogenous Agonist | ~30-300 nM (human P2Y6)[2][3] | Also activates P2Y14 receptor. | Can be metabolized to UTP, which activates P2Y2 and P2Y4 receptors. |
| PSB-0474 | Synthetic Agonist | ~70 nM (human P2Y6)[4][5] | Selective for P2Y6. | Limited data available. |
| 5-OMe-UDP | Synthetic Agonist | ~80 nM (human P2Y6)[6] | Potent and selective for P2Y6.[6] | Limited data available. |
| MRS2578 | Synthetic Antagonist | IC50 ~37 nM (human P2Y6)[2][7] | Selective for P2Y6 over P2Y1, P2Y2, P2Y4, and P2Y11.[2][7] | May have off-target effects on cell migration independent of P2Y6 antagonism. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Calcium Mobilization Assay
This assay is fundamental for assessing the activation of the Gq-coupled P2Y6 receptor, which leads to an increase in intracellular calcium concentration.
Objective: To measure the dose-dependent increase in intracellular calcium ([Ca2+]i) in response to P2Y6 receptor agonists.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
P2Y6 receptor agonists (MRS2693, UDP, etc.).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for a short period.
-
Use the instrument's injector to add varying concentrations of the P2Y6 agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of P2Y6 receptor activation on cell motility.
Objective: To quantify the rate of cell migration into a cell-free area in the presence or absence of P2Y6 receptor agonists.
Materials:
-
Adherent cell line expressing the P2Y6 receptor (e.g., Caco-2, A549).[8]
-
Cell culture plates (e.g., 24-well plates).
-
Sterile pipette tips (e.g., p200) or a cell scraper.
-
Cell culture medium with and without serum.
-
P2Y6 receptor agonists and antagonists.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Cell Seeding: Seed cells in culture plates and grow them to full confluency.
-
Serum Starvation (Optional): To minimize the influence of proliferation, serum-starve the cells for 12-24 hours before the assay.
-
Creating the Wound:
-
Using a sterile pipette tip, create a linear scratch or "wound" in the confluent cell monolayer.
-
Wash the wells gently with serum-free medium to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing the desired concentrations of P2Y6 agonists or antagonists to the wells. Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), and at subsequent time points (e.g., 8, 24 hours), capture images of the wound area using a microscope. Ensure the same field of view is imaged at each time point.
-
-
Data Analysis:
-
Measure the width or area of the cell-free gap at each time point using image analysis software.
-
Calculate the rate of wound closure for each treatment condition.
-
Compare the migration rates between treated and control groups to determine the effect of P2Y6 receptor modulation.
-
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
This is a classic model to evaluate the anti-inflammatory effects of compounds in vivo.
Objective: To assess the ability of MRS2693 to reduce acute inflammation in a rodent model.
Materials:
-
Rodents (e.g., rats or mice).
-
Carrageenan solution (e.g., 1% in sterile saline).
-
This compound solution.
-
Vehicle control solution.
-
Pletysmometer or calipers to measure paw volume/thickness.
Protocol:
-
Acclimatization: Acclimate the animals to the experimental conditions for a sufficient period.
-
Compound Administration:
-
Administer MRS2693 or the vehicle control to the animals via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of one hind paw of each animal.
-
-
Measurement of Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the MRS2693-treated group compared to the vehicle-treated group at each time point.
-
A significant reduction in paw edema in the MRS2693-treated group indicates an anti-inflammatory effect.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: P2Y6 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Cell Migration (Wound Healing) Assay Workflow.
References
- 1. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UDP induces intestinal epithelial migration via the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS2693 Trisodium: A Comparative Guide for P2Y6 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of MRS2693 trisodium, a selective P2Y6 receptor agonist. It compares its pharmacological properties with other relevant compounds and presents supporting experimental data from various studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate research and development in the field of purinergic signaling.
Comparative Pharmacological Data
This compound is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes, including inflammation, phagocytosis, and vasoconstriction.[1] The following table summarizes the quantitative data from studies on MRS2693 and compares it with the endogenous agonist, uridine diphosphate (UDP), and other synthetic agonists.
| Compound | Receptor Target | Agonist/Antagonist | EC50 / IC50 | Cell Type / Assay Condition | Reference |
| This compound | Human P2Y6 | Agonist | 15 nM | hP2Y6R-transfected 1321N1 astrocytoma cells (PLC activation) | [2] |
| Uridine diphosphate (UDP) | Human P2Y6 | Agonist | 13 nM - 50 nM | hP2Y6R-transfected 1321N1 astrocytoma cells (PLC activation); other systems | [2][3] |
| PSB-0474 | P2Y6 | Agonist | - | - | [1] |
| 5-OMe-UDP(α-B) (Rp isomer) | P2Y6 | Agonist | - | - | [1] |
| Uridine 5'-O-thiodiphosphate (UDP-β-S) | P2Y6 | Agonist | 28 nM | 1321N1 cells expressing P2Y6 receptors (inositol phosphate accumulation) | [4] |
| MRS2578 | P2Y6 | Antagonist | - | - | [1] |
Signaling Pathway of MRS2693 at the P2Y6 Receptor
Activation of the P2Y6 receptor by MRS2693 initiates a canonical Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to the diverse cellular responses mediated by P2Y6 activation.[3]
Caption: P2Y6 Receptor Signaling Cascade initiated by MRS2693.
Experimental Protocols
This section details the methodologies used in key experiments cited in the literature for the characterization of MRS2693.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of P2Y6 receptor agonists.
Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation.
Cell Line: Human P2Y6 receptor-transfected 1321N1 human astrocytoma cells.[2]
Protocol:
-
Cell Culture: Culture the hP2Y6R-1321N1 cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium 6 assay kit) in the presence of an organic anion transporter inhibitor like probenecid to prevent dye extrusion.[2] Incubate for a specified time (e.g., 45 minutes) to allow for de-esterification of the dye within the cells.[2]
-
Agonist Preparation: Prepare serial dilutions of MRS2693 and other test compounds in a suitable buffer. The endogenous agonist UDP is typically used as a positive control.[2]
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the agonist solutions to the wells and immediately measure the change in fluorescence intensity, which corresponds to the increase in intracellular Ca2+.[2]
-
Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Caption: Workflow for Calcium Mobilization Assay.
In Vivo Hindlimb Ischemia/Reperfusion Injury Model
This model is used to assess the cytoprotective effects of MRS2693.
Objective: To evaluate the ability of MRS2693 to protect skeletal muscle from ischemia/reperfusion-induced damage.
Animal Model: Mice.
Protocol:
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
Ischemia Induction: Surgically expose the femoral artery and apply a microvascular clamp to induce ischemia in the hindlimb for a defined period.
-
Drug Administration: Administer MRS2693 or a vehicle control either before or during the ischemic period, or at the onset of reperfusion, via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Reperfusion: Remove the clamp to allow blood flow to return to the limb, initiating reperfusion.
-
Outcome Assessment: After a set reperfusion period, harvest the skeletal muscle tissue for analysis. Assess the extent of tissue damage using methods such as:
-
Histological analysis: Staining with hematoxylin and eosin (H&E) to observe tissue morphology and inflammatory cell infiltration.
-
Infarct size measurement: Using triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.
-
Biochemical assays: Measuring levels of inflammatory markers or enzymes indicative of muscle damage in tissue homogenates or serum.
-
-
Data Analysis: Compare the extent of tissue damage between the MRS2693-treated group and the vehicle-treated control group to determine the cytoprotective effect.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the roles of the P2Y6 receptor in health and disease. Its high potency and selectivity make it a preferred choice for in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers designing and interpreting experiments involving MRS2693 and to facilitate the comparison with other P2Y6 receptor modulators. Further research into the therapeutic potential of targeting the P2Y6 receptor with agonists like MRS2693 is warranted in various pathological conditions.
References
Independent Verification of MRS2693 Trisodium's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the P2Y6 receptor agonist, MRS2693 trisodium, with other known P2Y6 agonists, namely the endogenous ligand Uridine diphosphate (UDP) and the synthetic analog 5-Methoxyuridine diphosphate (5-OMe-UDP). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its mechanism of action.
Data Presentation: Comparative Analysis of P2Y6 Receptor Agonists
The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to UDP and 5-OMe-UDP.
Table 1: Potency of P2Y6 Receptor Agonists
| Agonist | EC50 (µM) at human P2Y6 Receptor | Reference |
| This compound | 0.015 | [1][2] |
| Uridine diphosphate (UDP) | 0.14 - 0.3 | [3][4] |
| 5-OMe-UDP | 0.08 | [3] |
Table 2: Selectivity of P2Y6 Receptor Agonists
| Agonist | Selectivity Profile | Reference |
| This compound | Selective for P2Y6; displays no activity at other P2Y subtypes. | [1] |
| Uridine diphosphate (UDP) | Endogenous agonist for P2Y6, also activates P2Y14 receptors. | [4] |
| 5-OMe-UDP | Selective for P2Y6 over P2Y2 and P2Y4 receptors. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification of the findings.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following P2Y6 receptor activation using a fluorometric imaging plate reader (FLIPR) or a similar instrument like the FlexStation.
Materials:
-
Cells expressing the human P2Y6 receptor (e.g., 1321N1 astrocytoma cells)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
FLIPR Calcium 6 or Fluo-4 AM calcium indicator dye
-
Probenecid (anion-exchange pump inhibitor, optional but recommended)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
P2Y6 receptor agonists: this compound, UDP, 5-OMe-UDP
-
FlexStation 3 Multi-Mode Microplate Reader or equivalent
Procedure:
-
Cell Plating: Seed the P2Y6-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 reagent or Fluo-4 AM with probenecid in Assay Buffer).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.[1]
-
-
Agonist Preparation: Prepare serial dilutions of this compound, UDP, and 5-OMe-UDP in Assay Buffer at a concentration 5-fold higher than the final desired concentration.
-
Measurement of Calcium Flux:
-
Place the cell plate into the FlexStation 3 or a similar fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's integrated pipettor to add the agonist solutions to the wells.
-
Continue to record the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
-
ERK1/2 Phosphorylation Western Blot Assay
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following stimulation with P2Y6 receptor agonists.
Materials:
-
Cells expressing the human P2Y6 receptor
-
6-well cell culture plates
-
Serum-free cell culture medium
-
P2Y6 receptor agonists: this compound, UDP, 5-OMe-UDP
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed P2Y6-expressing cells in 6-well plates and grow to 70-80% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.[5]
-
Treat the cells with varying concentrations of this compound, UDP, or 5-OMe-UDP for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in Blocking Buffer) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in Blocking Buffer) for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.
-
Mandatory Visualizations
Signaling Pathway of P2Y6 Receptor Activation
Caption: P2Y6 receptor signaling cascade initiated by agonist binding.
Experimental Workflow for Agonist Comparison
Caption: Workflow for comparing P2Y6 agonist-induced cellular responses.
References
- 1. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal and Handling of MRS2693 Trisodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like MRS2693 trisodium are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety information, logistical guidance for disposal, and an overview of its application in experimental settings.
This compound salt is a selective agonist for the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes. Understanding its properties is the first step toward safe and effective use.
Essential Safety and Disposal Information
A review of the Safety Data Sheet (SDS) for this compound salt from Tocris Bioscience indicates that the substance is not classified as hazardous according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] Consequently, it does not require hazard labeling under these regulations.[1]
While the SDS does not provide specific disposal instructions, which is common for non-hazardous materials, standard laboratory best practices for chemical waste management should be strictly followed.
Proper Disposal Procedure:
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. Regulations can vary significantly between regions.
-
Waste Segregation: Dispose of this compound salt, whether in solid form or in solution, in a designated chemical waste container for non-hazardous materials. Do not mix with hazardous waste streams such as flammable solvents, corrosive materials, or heavy metals.
-
Labeling: Clearly label the waste container with its contents, including the full chemical name ("this compound salt") and concentration if in solution.
-
Personal Protective Equipment (PPE): When handling the compound for disposal, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid generating dust if handling the solid form.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound salt.
| Property | Value | Reference |
| Molecular Formula | C9H10IN2Na3O12P2 | [2][3] |
| Molecular Weight | 596 g/mol | [2][3] |
| CAS Number | 1448858-83-0 | [1][2][3] |
| Purity | ≥95% (HPLC) | [4] |
| EC50 at hP2Y6 receptor | 0.015 µM | [4] |
| Storage Temperature | -20°C | [2][3] |
| Solubility | Soluble in water | [4] |
Experimental Protocols
This compound salt is utilized in various experimental models to study the P2Y6 receptor's role in cellular signaling and pathophysiology. Below are detailed methodologies for two key applications.
In Vivo Mouse Model of Hindlimb Skeletal Muscle Ischemia/Reperfusion Injury
This experimental protocol is designed to assess the cytoprotective effects of MRS2693 in a model of ischemia/reperfusion injury.
-
Animal Preparation: Use adult male C57BL/6 mice. Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the skin overlying the femoral artery.
-
Isolate the femoral artery and ligate it to induce ischemia in the hindlimb.
-
After a defined period of ischemia (e.g., 1-2 hours), remove the ligature to allow reperfusion of the limb.[5]
-
-
Drug Administration: Administer this compound salt (dissolved in a suitable vehicle like saline) to the mice, typically via intraperitoneal or intravenous injection, at a predetermined time point before or after the ischemic event.
-
Assessment of Injury: After a set reperfusion period (e.g., 24 hours), euthanize the mice and harvest the gastrocnemius muscle.
-
Analysis:
-
Histology: Process the muscle tissue for histological staining (e.g., Hematoxylin and Eosin) to evaluate tissue necrosis and inflammation.
-
Biochemical Assays: Homogenize muscle tissue to measure markers of oxidative stress, inflammation, or apoptosis.
-
Fluorescence-Based Intracellular Calcium Assay
This protocol measures the activation of the P2Y6 receptor by MRS2693 through the quantification of intracellular calcium mobilization.
-
Cell Culture: Plate a suitable cell line expressing the P2Y6 receptor (e.g., 1321N1 human astrocytoma cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash the cells with a buffered saline solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Addition:
-
After dye loading, wash the cells to remove any excess extracellular dye.
-
Use a fluorescence plate reader with automated injection capabilities to add varying concentrations of this compound salt to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Record the data over time to capture the kinetics of the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot the ΔF against the concentration of MRS2693 to generate a dose-response curve and determine the EC50 value.
-
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by an agonist like this compound salt initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. Restoration of skeletal muscle ischemia-reperfusion injury in humanized immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling MRS2693 trisodium
Disclaimer: This document provides essential safety and logistical information for the handling of MRS2693 trisodium based on general best practices for novel research chemicals. As a specific Safety Data Sheet (SDS) is not publicly available for this compound, it should be handled with the utmost caution, assuming it is potentially hazardous. All laboratory personnel must be thoroughly trained in the procedures outlined below and in general chemical safety.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent and selective P2Y6 agonist, it is crucial to prevent direct contact, inhalation, and ingestion. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[1][2] Consider double-gloving. | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Full-front closure, long sleeves. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Fume Hood | Certified chemical fume hood. | For handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.[1][3] |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated shoes. | Protects feet from spills.[1] |
Operational Plan: Handling and Preparation of Solutions
2.1. Engineering Controls:
-
All work involving the solid form of this compound (weighing, reconstituting) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Use a ventilated balance enclosure if available when weighing small quantities.
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, use a microbalance within the fume hood. Handle the compound gently to avoid creating dust.
-
Solubilization: this compound is soluble in water. When preparing solutions, slowly add the solvent to the solid to avoid splashing. Cap the vial securely before vortexing or sonicating.
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, bench paper), weighing papers, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Protocols and Signaling Pathway
MRS2693 is a selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR). Its activation triggers several downstream signaling cascades.
Experimental Workflow for Studying P2Y6 Activation:
Caption: A typical experimental workflow for studying the effects of MRS2693 on cells.
P2Y6 Receptor Signaling Pathway:
Activation of the P2Y6 receptor by an agonist like this compound primarily initiates signaling through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[5] These events can lead to the activation of downstream pathways, including the MAPK/ERK pathway and the NF-κB pathway.[5][6] Some studies also suggest coupling to the Gα13/RHO pathway, which influences the actin cytoskeleton.[4]
Caption: Simplified signaling pathway of the P2Y6 receptor upon activation by MRS2693.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. twu.edu [twu.edu]
- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
